2,6-Diphenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUOHDQXFNPPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022209 | |
| Record name | 2,6-Diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2,6-Diphenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000132 [mmHg] | |
| Record name | 2,6-Diphenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3558-69-8 | |
| Record name | 2,6-Diphenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diphenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3558-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diphenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIPHENYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI75V15Y1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Overview of Academic Research on 2,6 Diphenylpyridine
Significance in Contemporary Chemical Research
In recent years, 2,6-diphenylpyridine has garnered considerable attention for its utility as a core structural motif in the design of advanced functional materials and catalysts. Its rigid, planar structure, combined with the electron-deficient nature of the pyridine (B92270) ring, provides a robust scaffold that can be readily functionalized to tune its electronic and photophysical properties.
One of the most prominent areas of application for this compound derivatives is in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The this compound core can be incorporated into larger molecular architectures to create highly efficient emitters. For instance, a this compound-based compound has been synthesized and characterized for its use as a light-emitting layer in OLEDs, demonstrating green emission. researchgate.net The introduction of different substituents on the phenyl rings allows for the fine-tuning of the emission color and photophysical properties. researchgate.net This has led to the development of a range of fluorophores with applications in sensing and imaging. For example, certain derivatives have been shown to be sensitive to protons, making them potentially useful for sensing pH-dependent processes. researchgate.net
The table below summarizes the photophysical properties of a selection of this compound derivatives, highlighting the impact of different substituents on their absorption and emission characteristics.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|
| 2 | Br | 320 | 385 | - | researchgate.net |
| 3 | H | 315 | 380 | 0.014 (in cyclohexane) | researchgate.net |
| 4 | OMe | 335 | 420 | - | researchgate.net |
| 5 | NMe2 | 380 | 510 | - | researchgate.net |
| 6 | NPh2 | 390 | 518 | - | researchgate.net |
The performance of OLEDs incorporating this compound-based emitters is a key area of investigation. The following table presents performance data for an OLED utilizing a this compound derivative as the light-emitting layer.
Table 2: Performance of an OLED Based on a this compound Emitter
| Device Parameter | Value | Reference |
|---|---|---|
| Emitter | This compound derivative (6) | researchgate.net |
| Emission Color | Green | researchgate.net |
| Maximum Emission Wavelength (λmax) | 518 nm | researchgate.net |
| HOMO Energy Level | -5.25 eV | researchgate.net |
| LUMO Energy Level | -2.48 eV | researchgate.net |
Beyond materials science, this compound and its derivatives serve as important ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the potential for C-H activation on the phenyl rings allow for the formation of stable complexes with a variety of transition metals. These metal complexes have shown promise as catalysts in a range of organic transformations. For instance, palladium complexes bearing pyridine-based ligands have been investigated for their catalytic activity in cross-coupling reactions. nih.gov The electronic properties of the pyridine ligand, influenced by substituents, can have a significant impact on the catalytic efficiency of the metal center.
Historical Trajectories and Evolving Research Foci
The study of this compound is intrinsically linked to the broader history of pyridine synthesis. Early methods for synthesizing the pyridine ring date back to the 19th century. However, the development of more versatile and efficient synthetic routes in the 20th century paved the way for the preparation of a wide array of substituted pyridines, including this compound.
A significant milestone in the synthesis of polysubstituted pyridines was the development of the Kröhnke pyridine synthesis. This method, and others like it, provided accessible routes to compounds like this compound, which were previously challenging to prepare. These synthetic advancements were crucial in enabling the exploration of the properties and applications of such molecules.
Initially, research on this compound was largely focused on its fundamental chemical properties and the development of synthetic methodologies. However, as the understanding of its electronic and structural characteristics grew, the research focus began to shift towards its potential applications.
The evolution of research on this compound can be summarized in the following key phases:
Early Synthetic Explorations: Initial research efforts were directed at establishing reliable methods for the synthesis of this compound and other related aryl-substituted pyridines.
Coordination Chemistry and Catalysis: With the availability of the compound, chemists began to explore its use as a ligand in coordination chemistry, leading to the development of various metal complexes and their investigation in catalysis.
Photophysical Properties and Materials Science: A significant shift in research focus occurred with the recognition of the interesting photophysical properties of this compound derivatives. This led to a surge in research exploring their potential in optoelectronic applications, most notably in OLEDs. The ability to tune the emission properties through synthetic modification has been a major driver of this research trajectory. researchgate.net
Sensing and Biological Applications: More recently, the functionalization of the this compound scaffold has led to the development of fluorescent probes for the detection of ions and biologically relevant molecules, as well as compounds with potential cytotoxic properties against cancer cells. researchgate.netnih.gov
This evolution in research focus highlights the journey of this compound from a molecule of primarily synthetic interest to a versatile building block at the forefront of materials science and catalysis research.
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Approaches
The synthesis of 2,6-diphenylpyridine and its analogues can be accomplished through several modern and classical organic reactions. These approaches offer varying degrees of efficiency, substrate scope, and functional group tolerance.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, and it has been effectively applied to the synthesis of this compound and its derivatives. This palladium-catalyzed reaction typically involves the coupling of a dihalopyridine with an arylboronic acid.
A common approach involves the reaction of 2,6-dibromopyridine (B144722) with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The choice of catalyst, base, and solvent system can significantly influence the reaction yield and purity of the product. For instance, the use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields for certain derivatives. mdpi.com
The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide variety of substituents on the phenyl rings by using appropriately functionalized phenylboronic acids. This has enabled the synthesis of a library of this compound derivatives with diverse electronic properties.
| Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol | 35 | mdpi.com |
| 4-Hydroxyphenylboronic acid | 4,4'-(Pyridine-2,6-diyl)diphenol | Pd(PPh₃)₄ | K₂CO₃ | Dioxane:Water | 96 | mdpi.com |
| 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane:Water | 63 | mdpi.com |
| 4-Nitrophenylboronic acid | 2,6-Bis(4-nitrophenyl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol | 51 | mdpi.com |
The reaction of 2,6-diphenylpyrylium salts with ammonia (B1221849) or primary amines provides a direct route to the corresponding this compound derivatives. This transformation, known as aminolysis, involves the nucleophilic attack of the amine on the pyrylium (B1242799) ring, followed by ring-opening and subsequent recyclization with the elimination of water to form the pyridine (B92270) ring.
This method is particularly useful for synthesizing N-substituted pyridinium (B92312) salts when primary amines are used. The reaction is often carried out in a suitable solvent, and the choice of reaction conditions can influence the efficiency of the transformation. The electrophilicity of the pyrylium salt and the nucleophilicity of the amine are key factors in the success of this reaction. The conversion of 2,4,6-tristyrylpyrylium salt with various amines has been reported to proceed rapidly, highlighting the utility of this method for amine sensing applications. scholaris.ca
Besides cross-coupling reactions and pyrylium salt aminolysis, other established methods have been employed for the synthesis of this compound and its derivatives.
The Kröhnke pyridine synthesis is a versatile method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate. wikipedia.orgscribd.com This multicomponent reaction allows for the construction of highly functionalized pyridines. For the synthesis of this compound, a suitable 1,5-dicarbonyl compound derived from benzaldehyde (B42025) and acetophenone (B1666503) can be cyclized with ammonia.
The Boger pyridine synthesis , an inverse-electron-demand Diels-Alder reaction, offers another pathway to pyridines. While not as commonly used for the direct synthesis of this compound itself, it is a powerful tool for constructing highly substituted pyridine rings that could be precursors to more complex this compound derivatives.
Directed Functionalization and Derivatization
Once the this compound core is synthesized, further modifications can be introduced to tailor its properties. These functionalization reactions can be directed to either the phenyl rings or the central pyridine ring.
The electronic properties of this compound can be finely tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings. This is typically achieved by employing substituted starting materials in the synthetic routes described above, such as functionalized phenylboronic acids in the Suzuki-Miyaura coupling.
The introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increases the electron density of the aromatic system, which can influence its photophysical properties and reactivity. Conversely, the introduction of EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decreases the electron density. These modifications are crucial for applications in materials science, where the tuning of HOMO and LUMO energy levels is essential.
| Substituent | Type | Synthetic Method | Effect on Electronic Properties | Reference |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Suzuki-Miyaura Coupling | Increases electron density, red-shift in UV/vis and emission spectra | mdpi.com |
| -N(CH₃)₂ (Dimethylamino) | Electron-Donating | Multi-step synthesis | Strongly increases electron density, significant intramolecular charge transfer | |
| -OH (Hydroxy) | Electron-Donating | Suzuki-Miyaura Coupling | Increases electron density | mdpi.com |
| -NO₂ (Nitro) | Electron-Withdrawing | Suzuki-Miyaura Coupling | Decreases electron density | mdpi.com |
| -CN (Cyano) | Electron-Withdrawing | Suzuki-Miyaura Coupling | Decreases electron density | |
| -Br (Bromo) | Electron-Withdrawing (Inductive) / Electron-Donating (Resonance) | Suzuki-Miyaura Coupling | Deactivates the ring towards electrophilic substitution |
Achieving regioselective functionalization of the this compound scaffold is a key challenge in harnessing its full potential. Directing new substituents to specific positions on either the phenyl rings or the pyridine nucleus allows for precise control over the molecule's three-dimensional structure and properties.
Phenyl Ring Functionalization: Electrophilic aromatic substitution reactions on the phenyl rings of this compound are governed by the directing effects of the pyridine ring and any existing substituents. The pyridine ring is a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl rings. For instance, nitration of this compound would be expected to yield a mixture of nitro-substituted products, with the para- and meta-isomers being the major products.
Pyridine Ring Functionalization: The pyridine ring in this compound is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 4-position. However, direct C-H functionalization of the pyridine ring is a more modern and atom-economical approach. nih.gov Palladium-catalyzed C-H activation has been utilized for the direct arylation of pyridines. nih.gov
Halogenation of the pyridine ring can also be achieved. For example, selective halogenation at the 3- and 5-positions of the pyridine ring can be challenging due to the deactivating nature of the nitrogen atom. chemrxiv.orgnih.gov However, methods involving the formation of Zincke imine intermediates have been developed to achieve regioselective halogenation at the 3-position. chemrxiv.orgnih.gov
| Reaction | Reagent/Catalyst | Ring Modified | Position(s) Functionalized | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Phenyl | meta, para | |
| Halogenation | N-halosuccinimide | Pyridine | 3-position (via Zincke intermediate) | chemrxiv.orgnih.gov |
| C-H Arylation | Pd catalyst | Pyridine | 4-position | nih.gov |
Mechanistic Studies of Synthetic Reactions
The synthesis of this compound and related substituted pyridines can be achieved through various methods, with the Kröhnke pyridine synthesis and Suzuki-Miyaura cross-coupling being prominent examples. Mechanistic understanding of these reactions is crucial for optimizing reaction conditions and extending their scope.
The Kröhnke pyridine synthesis is a powerful method for preparing highly functionalized pyridines. wikipedia.org The reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org The proposed mechanism commences with the enolization of the α-pyridinium methyl ketone. This is followed by a 1,4-addition (Michael addition) to the α,β-unsaturated ketone, which leads to the formation of a 1,5-dicarbonyl intermediate. wikipedia.org This intermediate has not been isolated, suggesting it is a transient species. wikipedia.org Subsequently, the addition of ammonia to one of the carbonyl groups, followed by dehydration, generates an imine. The imine then undergoes deprotonation to form an enamine, which cyclizes onto the remaining carbonyl group. The final steps involve the elimination of the pyridinium cation and a molecule of water to yield the aromatic pyridine ring. wikipedia.org
A variation of this reaction involves the use of chalcones. An efficient protocol for the synthesis of 2,4,6-triarylpyridines (TAPs) from chalcones has been developed using a TMSOTf/HMDS system under microwave irradiation. rsc.orgresearchgate.netrsc.org This method demonstrates good to excellent yields and functional group tolerance. rsc.orgresearchgate.netrsc.org
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, and it is particularly useful for the synthesis of biaryl compounds, including this compound. This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a phenylboronic acid) with a halide (e.g., 2,6-dihalopyridine).
Mechanistic studies of the Suzuki-Miyaura reaction have elucidated a catalytic cycle that generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (e.g., 2,6-dibromopyridine) to form a Pd(II) intermediate.
Transmetalation: The organoboron compound reacts with the Pd(II) complex in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group (phenyl group) from boron to the palladium center.
Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to form the C-C bond of the final product (this compound) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The regioselectivity of the Suzuki-Miyaura reaction can be influenced by factors such as the nature of the substituents on the reactants. For instance, in the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, the order of substitution can be controlled, leading to the selective formation of mono-, di-, and tri-arylpyridine derivatives. beilstein-journals.orgnih.govresearchgate.net In some cases, metal-oxygen chelation effects in the transition state can influence the selectivity of the reaction. nih.gov
One-pot syntheses for polysubstituted pyridines have also been developed, often proceeding through a tandem Michael addition-heterocyclization pathway. core.ac.uk For example, a three-component reaction of ynals, isocyanates, amines, and alcohols, catalyzed by a base, can provide highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.orgacs.org These methods offer an environmentally benign and cost-effective route to functionalized pyridines. organic-chemistry.org
The following table outlines the key mechanistic steps for different synthetic routes to substituted pyridines.
| Synthetic Method | Key Mechanistic Steps | Intermediates |
| Kröhnke Pyridine Synthesis | 1. Enolization of α-pyridinium methyl ketone. 2. Michael addition to α,β-unsaturated ketone. 3. Formation of 1,5-dicarbonyl compound. 4. Condensation with ammonia and cyclization. 5. Elimination of pyridinium and water. wikipedia.org | Michael adduct, 1,5-dicarbonyl compound, imine, enamine. wikipedia.org |
| Suzuki-Miyaura Cross-Coupling | 1. Oxidative addition of Pd(0) to organohalide. 2. Transmetalation with organoboron compound. 3. Reductive elimination to form C-C bond. | Pd(II) intermediate, diaryl-Pd(II) complex. |
| One-Pot Synthesis (Base-Catalyzed) | Tandem Michael addition-heterocyclization. core.ac.uk | Varies depending on the specific reaction. |
Coordination Chemistry and Ligand Design
Ligand Properties of 2,6-Diphenylpyridine Derivatives
This compound and its derivatives are prominent in ligand design due to their ability to coordinate to metal centers in specific, highly stable configurations.
This compound functions as a tridentate ligand, coordinating to a central metal atom through three donor atoms. This coordination typically involves the nitrogen atom of the pyridine (B92270) ring and two carbon atoms from the ortho-positions of the phenyl groups, forming a "pincer" type [C^N^C] ligand system smolecule.comlookchem.comfishersci.se. This specific binding mode results in the formation of stable and well-defined metal complexes, which is crucial for studying their properties and potential applications smolecule.com. The formation of these cyclometalated complexes involves the activation of C-H bonds at the ortho-positions of the phenyl groups, leading to direct metal-carbon bonds acs.orgacs.org.
In the context of cyclometalation, this compound derivatives often behave as dianionic ligands. This dianionic character arises from the deprotonation of two C-H bonds during the metalation process, leading to the formation of two anionic carbon donor sites in addition to the neutral pyridine nitrogen donor lookchem.comfishersci.seacs.orgacs.org. This allows the ligand to form robust and stable complexes, particularly with high-oxidation-state metal centers like gold(III) lookchem.comacs.org. The strong binding affinity of these dianionic tridentate pincer ligands contributes to the high stability of the resulting metal-pincer unit, with decomposition temperatures often exceeding 100°C researchgate.net.
Complexation with Transition Metals
This compound's ability to act as a tridentate [C^N^C] dianionic ligand makes it particularly suitable for complexation with various transition metals, with significant research focused on organogold(III) chemistry.
Organogold(III) complexes incorporating this compound derivatives have garnered considerable attention due to their unique structural and electronic properties, including their luminescence behavior nih.govcapes.gov.brresearchgate.net.
The synthesis of cyclometalated gold(III) complexes featuring the tridentate [C^N^C] ligand derived from this compound typically involves precursors such as K[AuCl₄] and organomercury(II) compounds like Hg(C^N^CH)Cl acs.orgacs.orgacs.org. For instance, the reaction of this compound with mercury(II) acetate, followed by metathesis with LiCl, yields the organomercury(II) species Hg(C^N^CH)Cl. Subsequent transmetalation with K[AuCl₄] in refluxing acetonitrile (B52724) leads to the formation of [Au(C^N^C)Cl] acs.org.
A series of mono- and binuclear cyclometalated gold(III) complexes have been synthesized and their molecular structures elucidated using X-ray crystallography. Key examples include:
Mononuclear Complexes:
[Au(C^N^C)(Spy-2)] (where Spy-2 = 2-mercaptopyridine) acs.orgacs.orgacs.org
[Au(C^N^C)PPh₃]ClO₄ acs.orgacs.orgacs.org
Binuclear Complexes:
Au₂(C^N^C)₂(μ-dppm)₂ (where dppm = bis(diphenylphosphino)methane) acs.orgacs.orgacs.org
Au₂(C^N^C)₂(μ-dppe)₂ (where dppe = bis(diphenylphosphino)ethane) acs.orgacs.orgacs.org
In the crystal lattice of the binuclear complexes, interplanar separations of approximately 3.4 Å are observed between the intramolecular [Au(C^N^C)] moieties, suggesting the presence of weak π-π interactions acs.orgacs.org. The torsion angle between the two [Au(C^N^C)] units varies, for example, 8.7° in the dppm-bridged complex and 34.2° in the dppe-bridged analogue acs.org.
| Complex Type | Example Complex | Key Structural Feature |
|---|---|---|
| Mononuclear Gold(III) | [Au(C^N^C)(Spy-2)] | Square planar geometry around Au(III) with tridentate C^N^C and bidentate Spy-2. acs.org |
| Mononuclear Gold(III) | [Au(C^N^C)PPh₃]ClO₄ | Square planar geometry with tridentate C^N^C and triphenylphosphine (B44618) (PPh₃). acs.org |
| Binuclear Gold(III) | Au₂(C^N^C)₂(μ-dppm)₂ | Two [Au(C^N^C)] units bridged by dppm, with observed π-π interactions (3.4 Å interplanar separation). acs.orgacs.org |
| Binuclear Gold(III) | Au₂(C^N^C)₂(μ-dppe)₂ | Two [Au(C^N^C)] units bridged by dppe, with observed π-π interactions (3.4 Å interplanar separation). acs.orgacs.org |
The electronic properties of gold(III) complexes containing this compound derivatives are a subject of extensive research, particularly concerning their luminescence. These complexes often exhibit luminescence in both solution and solid states, even at ambient temperatures capes.gov.brresearchgate.nethku.hk.
In the absorption spectra, binuclear complexes typically show a red shift in their absorption band in the near-visible region compared to their mononuclear counterparts. This phenomenon is attributed to intramolecular π-π interactions between the C^N^C ligands in solution acs.orgacs.org. The emissive behavior observed at low temperatures (77 K) in acetonitrile for these complexes is often assigned to a metal-perturbed intraligand (IL) transition acs.org.
Computational studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations, have been instrumental in understanding the radiative and nonradiative processes within these gold(III) alkynyl complexes. These studies reveal that the electronic properties of the tridentate ligand significantly influence these photophysical behaviors researchgate.netacs.org. The lowest energy transitions in these complexes are often charge-transfer in nature, specifically involving transitions from the ligand's π orbitals to the gold's d orbitals (π(CNC) → d(Au)) epa.gov. Luminescence is frequently assigned to a triplet intraligand (³IL) transition, and in some cases, a dual emission with both singlet (¹IL) and triplet (³IL) character can be observed rsc.org.
| Electronic Property | Observation/Characteristic | Attribution/Mechanism |
|---|---|---|
| Luminescence | Observed in solution and solid state at low and ambient temperatures for gold(III) alkynyl complexes. capes.gov.brresearchgate.nethku.hk | Often assigned to a metal-perturbed intraligand (IL) transition (especially at 77 K). acs.org |
| Red Shift in Absorption | Binuclear complexes show a red shift in the near-visible absorption band compared to mononuclear analogues. acs.orgacs.org | Attributed to intramolecular π-π interactions between C^N^C ligands in solution. acs.orgacs.org |
| Nature of Lowest Energy Transitions | Charge-transfer in nature. epa.gov | π(CNC) → d(Au) charge transfer. epa.gov |
| Excited State Character | Predominantly ³IL-transition; sometimes dual ¹IL and ³IL emission. rsc.org | Electronic properties of the tridentate ligand significantly impact radiative and nonradiative processes. researchgate.netacs.org |
Organogold(III) Chemistry
Electrochemical Properties of Gold(III) Complexes
Cyclometalated gold(III) complexes incorporating this compound as the cyclometalating ligand have been extensively studied for their electrochemical properties acs.orgnih.govrsc.org. These complexes often exhibit irreversible reduction waves, which are typically assigned to the reduction occurring at the pyridine moiety of the ligand acs.org. The specific reduction potentials are influenced by the nature of the substituents present on the [C^N^C] ligand acs.org. For instance, certain gold(III) complexes show quasi-reversible first reduction events at very negative potentials, while others display irreversible reduction at different potentials nih.gov.
Research has also focused on arylgold(III) complexes derived from this compound, where electrochemical data obtained through cyclic voltammetry allow for the estimation of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels rsc.org. The design of substituents on the phenyl ring of the this compound ligand can effectively fine-tune the emission energies and electrochemical characteristics of these gold(III) complexes rsc.org.
Cyclometalated Platinum(II) Complexes
This compound is a prominent tridentate C^N^C ligand in the development of cyclometalated platinum(II) complexes ecu.edu. These complexes are of significant interest due to their diverse photophysical and photochemical properties, which render them suitable for applications in areas such as organic light-emitting devices (OLEDs), bioimaging probes, and chemosensors nih.gov.
C-H activation and subsequent metalation represent a fundamental step in the synthesis of cyclometalated platinum(II) complexes nih.govmdpi.com. While thermal conditions are traditionally employed, photochemical methods have also been explored for the cycloplatination of ligands like this compound nih.gov. However, attempts at dimetalation of this compound (dppyH) through photochemical means have been reported to fail, primarily attributed to the steric hindrance imposed by the phenyl rings, which impedes the coordination step nih.gov. Conversely, metalation of this compound by potassium tetrachloroplatinate in acetic acid has been shown to yield a monocyclometalated chloride-bridged dimer acs.org.
A variety of cyclometalated platinum(II) complexes, encompassing both mononuclear and dinuclear species, have been synthesized and thoroughly characterized using this compound (HC^N^CH) as the ligand uea.ac.uk. This includes mononuclear complexes of the general formula [(C^N^C)PtII(L)], where L can be monodentate ligands such as dimethylsulfoxide (DMSO) or triphenylphosphine (PPh3) uea.ac.uk. Dinuclear species, formulated as [((C^N^C)PtII)2(L')], have also been developed, utilizing bidentate bridging ligands like pyrazine, 4,4'-bipyridine, or 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) uea.ac.uk.
Furthermore, mono- and multinuclear dicyclometalated platinum(II) complexes of this compound, incorporating various π-acid donor auxiliaries, have been prepared and characterized structurally and photophysically acs.org. The synthesis and characterization of mono-gold and mono-platinum complexes, as well as their di-gold and di-platinum counterparts, featuring a this compound (CNC)-pincer ligand supported by pyrene-based N-heterocyclic carbene (NHC) ligands, have been reported rsc.orgresearchgate.net. These complexes are typically characterized through techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, with some structures unambiguously confirmed by X-ray diffraction studies rsc.orgresearchgate.net.
The properties of platinum(II) complexes, particularly their photophysical characteristics, are significantly influenced by the nature of the ancillary ligands and counterions researchgate.net. Studies on [Pt(C^N^C)(X)]ⁿ⁺ type complexes, where X represents a monodentate ancillary ligand, have shown that different lifetimes and quantum yields are observed depending on the identity of X researchgate.net. For instance, neutral complexes with a phenylacetylido ligand have demonstrated favorable photophysical properties, including high quantum yields and lifetimes researchgate.net.
In complexes such as [Pt(dpp)(PnPh3)] (where H2dpp = 2,6-diphenyl-pyridine and Pn = P, As, Sb), the electronic and photophysical properties are notably affected by the progressively heavier pnictogen-based ancillary ligands rsc.org. An increase in the atomic weight of the pnictogen (P < As < Sb) leads to red-shifted electrochemical HOMO–LUMO gaps and a red-shift in the long-wavelength UV-vis absorption and emission maxima rsc.org. This effect is attributed to an increasing electron density at the platinum center, indicative of stronger σ-donation from the heavier PnPh3 ligands rsc.org. Additionally, the use of stronger π acceptor ligands in the coordination sphere can help alleviate excess electronic density at the metal center, influencing the complex's stability and properties acs.org.
Silver(I) Coordination Compounds
This compound-based compounds have demonstrated utility as "turn-on" fluorescent chemosensors for the selective detection of silver(I) ions (Ag⁺) in aqueous media smolecule.comresearchgate.net. These sensors exhibit a significant enhancement in fluorescence upon binding to Ag⁺, a property that is exploited in sensor design smolecule.comresearchgate.net.
A series of two-coordinated cationic silver(I) complexes, specifically [Ag{4-(4-R¹-phenyl)-2,6-diphenylpyridine}₂]X (where X represents anions like ClO₄⁻, BF₄⁻, or SO₃CF₃⁻, and R¹ denotes various electron-donating or -withdrawing groups on the phenyl ring), have been successfully prepared and characterized nih.gov. Detailed photophysical investigations of these complexes have revealed strong room-temperature fluorescence in solution nih.gov. For example, [Ag{4-(4-N,N-dimethylaminophenyl)-2,6-diphenylpyridine}₂]ClO₄ (C1) displayed an exceptionally high luminescence quantum yield of 0.83 nih.gov. The photoluminescence properties were found to be influenced by distinct substituent groups, π-conjugated aromatic rings, and anions nih.gov.
Ruthenium(II) and Ruthenium(III) Complexes
Derivatives of this compound, such as 2,6-diphenyl-4-bromo-pyridine, are known to form stable complexes with various transition metals, including ruthenium, making them valuable ligands in organic synthesis and catalysis lookchem.com. Luminescence studies have been conducted on ruthenium(II) complexes, particularly those bearing polypyridine ligands, which are structurally related to this compound researchgate.net.
In the context of catalysis, certain ruthenium(III) complexes have been synthesized and characterized, demonstrating catalytic performance in dehydrogenative coupling reactions lookchem.com. The photophysical properties of ruthenium(II)-arene complexes have also been investigated and compared with those of cyclometalated gold(III) and platinum(II) complexes that contain the this compound (CNC)-pincer ligand rsc.orgresearchgate.net.
Table 1: Electrochemical and Photophysical Data for Selected Gold(III) and Platinum(II) Complexes with this compound Ligands
| Complex Type (Ligand) | Metal | Property | Value(s) | Notes | Source |
| Substituted this compound | Au(III) | Reduction Wave | Irreversible | Assigned to pyridine moiety; potentials affected by substituents. | acs.org |
| Arylgold(III) (this compound) | Au(III) | Emission Maxima | 466-492 nm | Tunable by varying electron-withdrawing groups on phenyl ring. | rsc.org |
| Arylgold(III) (this compound) | Au(III) | Solid-state PL Quantum Yields | Up to 43% | In MCP thin-films. | rsc.org |
| [(C^N^C)PtII(L)] (L=phenylacetylido) | Pt(II) | Photoluminescence Quantum Yield | 35% | researchgate.net | |
| [(C^N^C)PtII(L)] (L=phenylacetylido) | Pt(II) | Lifetime | 2.22 µs | researchgate.net | |
| [(C^N^C)PtII(L)] (L=nitrile, isonitrile, PPh3) | Pt(II) | Photoluminescence Quantum Yields | 11-16% | researchgate.net | |
| [(C^N^C)PtII(L)] (L=nitrile, isonitrile, PPh3) | Pt(II) | Lifetimes | 3.59-4.93 µs | researchgate.net | |
| [Pt(dpp)(PnPh3)] (Pn=P, As, Sb) | Pt(II) | HOMO–LUMO Gaps, Absorption/Emission Maxima | Red-shifted (P < As < Sb) | Due to increasing electron density at Pt from heavier PnPh3 ligands. | rsc.org |
| [Ag{4-(4-N,N-dimethylaminophenyl)-2,6-diphenylpyridine}₂]ClO₄ (C1) | Ag(I) | Luminescence Quantum Yield | 0.83 | Strong room-temperature fluorescence in solution. | nih.gov |
Rhodium(I) Coordination Chemistry
While this compound (often abbreviated as C^N^C or DPP when acting as a ligand) possesses structural features that could enable coordination with Rhodium(I), direct and detailed studies focusing solely on the Rhodium(I) coordination chemistry of the parent this compound compound are not extensively documented in the provided literature. Research often explores derivatives, such as 2-(2'-pyridyl)-4,6-diphenylpyridine, in their interactions with rhodium. For instance, comparisons have been made between the coordination chemistry of 2-(2'-pyridyl)-4,6-diphenylphosphinine and its analogous 2-(2'-pyridyl)-4,6-diphenylpyridine derivative towards Rh(I) nih.gov. These studies have highlighted significant differences in molecular structures and coordination behavior, with the nitrogen analogue forming a bimetallic ion pair RhCl(Cp)(2) [RhCl₃(Cp)]⁻ with Rh(III) rather than a mononuclear coordination compound americanelements.com. The general role of π-acidic ligands in stabilizing low oxidation states, including Rh(-I), has also been noted in the broader context of coordination chemistry fishersci.ca. However, specific research findings detailing the formation, structure, and properties of Rhodium(I) complexes directly involving this compound itself remain less explored in the provided information.
Pentacoordinated and Hexacoordinated Silicon Complexes
This compound (DPP) has been successfully employed as a dianionic C^N^C pincer ligand in the synthesis of hypercoordinate silicon complexes . This includes the formation of both pentacoordinated and hexacoordinated silicon complexes. Examples include Si(DPP)(CH₃)₂ (pentacoordinated) and Si(DPP)₂ (hexacoordinated) fishersci.noacs.org. These hypercoordinate silicon complexes are of significant interest for their potential applications in organic electronic devices, particularly as efficient electron and hole transport layers fishersci.no.
Theoretical and experimental studies have investigated the charge mobility properties of these silicon complexes. For instance, hexacoordinated Si(DPP)₂ exhibits specific charge mobility values:
Table 1: Charge Mobility Data for Hexacoordinated Si(DPP)₂
| Property | Value (cm² V⁻¹ s⁻¹) | Citation |
| Hole Mobility (μ_hole) | 1.1 × 10⁻⁵ | acs.org |
| Electron Mobility (μ_electron) | 18 × 10⁻⁵ | acs.org |
Comparison with pentacoordinated analogues, such as Si(DPP)(CH₃)₂, indicates that pentacoordinated complexes can exhibit much higher electron mobility, while also showing very low hole mobility fishersci.noacs.org. These findings underscore the influence of coordination number and ligand environment on the electronic transport properties of silicon complexes incorporating this compound.
Complexation with Other Metal Ions (e.g., Cu²⁺, Zn²⁺, Hg²⁺, Fe³⁺, Pb²⁺, Ni²⁺, Cd²⁺)
This compound acts as a Lewis base, readily forming complexes with various transition metal ions through its pyridine nitrogen fishersci.se. Comprehensive binding studies with a range of metal ions, including Cu²⁺, Zn²⁺, Hg²⁺, Fe³⁺, Pb²⁺, Ni²⁺, and Cd²⁺, have demonstrated that coordination at the pyridine group leads to significant shifts in the ligand's absorption band, typically from 340 nm to the visible region (around 440 nm). This spectral shift indicates a strengthening of the pyridine's acceptor character upon metal coordination acs.orgnih.govupv.es.
Specific examples of complexation include:
Copper(II) (Cu²⁺): this compound reacts with copper(II) chloride (CuCl₂) in methanol (B129727) to form a square-planar complex. This complex is characterized by a maximum absorption wavelength (λmax) of 420 nm and an effective magnetic moment (μeff) of 1.75 BM .
Table 2: Properties of this compound Copper(II) Complex
| Property | Value | Citation |
| Coordination Geometry | Square-planar | |
| Maximum Absorption (λmax) | 420 nm | |
| Effective Magnetic Moment (μeff) | 1.75 BM |
Zinc(II) (Zn²⁺): Similar to copper(II), zinc(II) ions coordinate with this compound, resulting in observable spectroscopic changes acs.orgnih.govupv.es. The d¹⁰ electron configuration of Zn(II) often leads to less regular coordination environments compared to d⁸ ions like Ni(II), with Zn(II) favoring distorted octahedral or even fivefold coordination spheres nih.gov.
Mercury(II) (Hg²⁺): this compound can undergo mercuration upon treatment with mercury(II) acetate, yielding organomercury(II) species. These intermediates are significant as they can be subsequently transmetalated to form gold(III) complexes fishersci.sesigmaaldrich.comamericanelements.comuni.lunih.gov. Both mono- and dimercurated complexes have been successfully isolated in pure form and good yields nih.gov. The coordination with Hg²⁺ also induces shifts in the absorption band, similar to other metal ions acs.orgnih.govupv.es. A selective response for Hg²⁺ has been observed with certain this compound derivatives in anion sensing applications acs.org.
Iron(III) (Fe³⁺), Lead(II) (Pb²⁺), Nickel(II) (Ni²⁺), Cadmium(II) (Cd²⁺): For these metal ions, the general observation of absorption band shifts upon coordination with the pyridine nitrogen of this compound holds true acs.orgnih.govupv.es. Nickel(II) complexes, due to the d⁸ electron configuration of Ni(II), tend to form rather regular octahedral coordination environments nih.gov. While specific detailed structural or quantitative data for direct this compound complexes with Fe³⁺, Pb²⁺, and Cd²⁺ were not extensively detailed in the provided sources beyond the general spectroscopic changes, their ability to coordinate is established.
Principles of Rational Ligand Design for Tailored Metal Coordination
The design of ligands for specific metal coordination, particularly with this compound, is fundamentally guided by the ability to tailor its steric and electronic properties. This compound serves as a versatile scaffold due to its inherent tridentate (C^N^C) binding mode, allowing for precise control over the coordination environment around a metal center americanelements.comacs.org.
Rational ligand design principles involve modifying the substituents on the pyridine ring and its flanking phenyl groups. These modifications can significantly influence the electronic structure and reactivity of the resulting metal complexes, impacting their performance in various applications, such as sensors wikidata.orgnih.gov. The "response capacity" of such ligands can be finely tuned through these electronic and steric adjustments, for instance, by introducing different substituents on the nitrogen donors or the phenyl rings nih.govfishersci.ca. This tunability allows for the rational design of complexes with desired coordination geometries, stabilities, and photophysical or catalytic properties.
Photophysical Properties and Optoelectronic Applications
Fundamental Luminescence and Absorption Characteristics
The photophysical behavior of 2,6-diphenylpyridine is characterized by its distinct absorption and emission profiles, quantum yield, sensitivity to solvent environments, and charge transfer mechanisms, all of which can be modulated by structural modifications or external stimuli like protonation.
The spectroscopic properties of this compound (PT-H) and its derivatives are crucial for understanding their light-matter interactions. The analysis of electronic absorption spectra typically reveals two primary bands: one in the UV-C range (220–280 nm) and another in the UV-B range (above 300 nm). fishersci.seontosight.ai
For the parent compound, this compound (PT-H), an emission maximum is observed at 341 nm. fishersci.se However, the introduction of electron-donating substituents, such as methoxy (B1213986) (OCH₃) or methylsulfanyl (SCH₃) groups, leads to a notable bathochromic (red) shift in both their excitation and emission spectra. fishersci.se For instance, 2,6-bis-(4-methylsulphanylphenyl)pyridine (PT-SCH₃) exhibits an emission maximum at 374 nm, which is 33 nm higher than that of this compound. fishersci.se This shift is indicative of extended π-electron delocalization within the substituted chromophore. Furthermore, the emission maximum of PT-SCH₃ can vary between 361 nm and 387 nm depending on the polarity of the solvent. fishersci.se
In the context of optoelectronic devices, specific this compound-based compounds have been engineered to emit at longer wavelengths. For example, a particular this compound-based compound (compound 6) demonstrated green emission with a maximum at 518 nm when utilized as a light-emitting layer in organic light-emitting diodes (OLEDs). cenmed.com Additionally, 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) derivatives have shown absorption maxima between 349–365 nm and emission maxima ranging from 420–440 nm. uni.lu
Protonation can significantly alter the spectral characteristics, inducing a substantial red-shift in emission. For example, 2,6-bis-(4-methoxyphenyl)pyridine exhibited a bathochromic shift of 104 nm, from 354 nm to 458 nm, upon a decrease in pH from 7.0 to 1.0, accompanied by a sixfold increase in fluorescence intensity. fishersci.se
Table 1: Selected Spectroscopic Data for this compound and Derivatives
| Compound | Substituent Type | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solvent/Conditions | Reference |
| This compound (PT-H) | - | 220-280, >300 | 341 | Various | fishersci.seontosight.ai |
| 2,6-bis-(4-methylsulphanylphenyl)pyridine (PT-SCH₃) | Electron-donating (SCH₃) | - | 361-387 | Various (polarity-dependent) | fishersci.se |
| 2,6-bis-(4-methoxyphenyl)pyridine | Electron-donating (OCH₃) | - | 354 (neutral), 458 (protonated) | - | fishersci.se |
| This compound-based compound (6) | - | - | 518 | OLED device | cenmed.com |
| 2-amino-4,6-diphenylpyridine-3-carbonitrile | Electron-donating/withdrawing | 349-365 | 420-440 | - | uni.lu |
The luminescence quantum yield (Φf) is a critical parameter for assessing the efficiency of photon emission. Investigations into this compound and its derivatives reveal a broad range of quantum yields, often significantly influenced by environmental factors or chemical modifications.
For instance, fluorescence measurements of this compound in cyclohexane (B81311) demonstrated a low initial quantum yield of 0.014. nih.gov Remarkably, upon the addition of trifluoroacetic acid, which forms a 1:1 hydrogen-bonded complex, the quantum yield dramatically increased to 0.61. nih.gov This highlights the potential for external stimuli to enhance the luminescence efficiency of the core structure.
Furthermore, a this compound-based receptor, specifically designed as a "turn-on" fluorescent chemosensor for silver(I) ions (Ag⁺), exhibited an "anomalously high" luminescence quantum yield in the presence of Ag⁺, indicating its high sensitivity and efficiency as a sensor. nih.gov Similarly, a silver(I) complex of 4-(4-N,N-dimethylaminophenyl)-2,6-diphenylpyridine displayed strong room-temperature fluorescence in solution with an exceptionally high luminescence quantum yield of 0.83. This high efficiency was attributed to the strong electron-donating N,N-dimethylamine substituent. Generally, substituted this compound-based fluorophores are known to exhibit high quantum yields. cenmed.com
In the context of metal complexes, cyclometalated platinum(II) complexes incorporating this compound (H₂dpp) ligands have shown increased photoluminescence quantum yields and radiative rates when heavier ancillary ligands (such as those containing arsenic or antimony) are introduced, due to enhanced spin-orbit coupling.
Table 2: Luminescence Quantum Yields of this compound and Related Complexes
| Compound | Conditions/Modification | Luminescence Quantum Yield (Φf) | Reference |
| This compound | In cyclohexane | 0.014 | nih.gov |
| This compound + Trifluoroacetic acid | In cyclohexane (1:1 hydrogen-bonded complex) | 0.61 | nih.gov |
| This compound-based Ag⁺ chemosensor | In presence of Ag⁺ | Anomalously high | nih.gov |
| [Ag{4-(4-N,N-dimethylaminophenyl)-2,6-diphenylpyridine}₂]ClO₄ | In solution, room temperature | 0.83 | |
| Pt(II) complexes with this compound ligands | With heavier ancillary ligands (e.g., As, Sb) | Increased |
Solvatochromism, the phenomenon where the absorption or emission spectrum of a compound changes with solvent polarity, is a notable characteristic of this compound derivatives, particularly those with specific substituents. This sensitivity to the surrounding environment makes them suitable for sensing applications.
Positive solvatochromism has been extensively studied in derivatives like 2,6-bis-(4-methylsulphanylphenyl)pyridine (PT-SCH₃). fishersci.se For this compound, the maximum fluorescence intensity shifts significantly, ranging from 361 nm to 387 nm, directly correlating with changes in solvent polarity. fishersci.se This behavior is attributed to the presence of an electron-donating substituent within the this compound moiety, which allows for a shift in emission spectra as solvent polarity increases. fishersci.se
Conversely, this compound derivatives featuring electron-withdrawing substituents tend to be "practically insensitive" to variations in their environment regarding their fluorescence spectrum position. fishersci.se This differential response based on substituent electronic properties is crucial for designing specific sensing applications.
The high solvatochromic effect observed in certain derivatives, such as dimethylamino-substituted 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, positions them as excellent candidates for chemosensors capable of monitoring polarity changes within their environment. This environmental sensitivity underscores their potential for use as molecular probes in various chemical and biological systems.
Intramolecular Charge Transfer (ICT) is a fundamental photophysical mechanism that plays a significant role in the luminescence properties of this compound derivatives. ICT refers to the electronic excited state where an electron is transferred from a donor region to an acceptor region within the same molecule, resulting in a new electronic distribution and often a substantial increase in the molecular dipole moment. fishersci.se This charge separation typically leads to lower energy, red-shifted emission.
Large ICT effects have been observed in several this compound-based fluorophores, particularly when strong electron-donating substituents, such as NMe₂ and NPh₂, are present. cenmed.comnih.gov These observations have been corroborated by theoretical calculations, including time-dependent density functional theory (TD-DFT), and by X-ray crystallographic analyses. cenmed.comnih.gov
The ICT state is highly dependent on solvent polarity, as polar solvents can stabilize the charge-separated excited state, leading to further red-shifts in emission. This strong solvatochromic behavior is a direct consequence of the ICT process. fishersci.se
A specific type of ICT, known as Twisted Intramolecular Charge Transfer (TICT), can occur upon photoexcitation in molecules where donor and acceptor units are linked by a single bond. Twisting around this bond in the excited state can lower the molecule's energy, forming a TICT state, which then returns to the ground state via red-shifted emission or non-radiative relaxation. This mechanism has been exploited in the design of advanced chemosensors; for example, a proton-triggered ON-OFF-ON fluorescent chemosensor for magnesium(II) ions (Mg²⁺) operates by modulating its TICT state. The enhanced electron-withdrawing ability of the pyridine (B92270) moiety upon protonation can also lead to an augmented ICT effect, contributing to significant bathochromic shifts in the emission spectra. fishersci.se
The fluorescence properties of this compound and its derivatives are highly sensitive to protonation, offering a versatile mechanism for fluorescence modulation. This proton sensitivity is a key feature for applications in pH sensing and related fields. cenmed.comnih.gov
Upon protonation, the pyridine nitrogen atom becomes protonated, which significantly strengthens its electron-accepting ability. fishersci.senih.gov This enhancement in electron-withdrawing character, particularly in donor-acceptor systems, intensifies the intramolecular charge transfer (ICT) process, leading to substantial red-shifts in both UV/vis absorption and emission spectra. fishersci.senih.gov For instance, the addition of trifluoroacetic acid to this compound in cyclohexane resulted in the formation of a hydrogen-bonded complex, which dramatically increased the molecular fluorescence quantum yield from 0.014 to 0.61. nih.gov
Different derivatives of this compound exhibit varied responses to protonation:
Some compounds, such as compounds 2 and 3 in certain studies, are capable of ratiometric emission signaling of protons, meaning their emission intensity ratio changes predictably with proton concentration. cenmed.comnih.gov
Others, like compounds 4 and 6, display proton-induced quenching of their fluorescence, where the emission intensity decreases upon protonation. cenmed.comnih.gov
Notably, one derivative (compound 5) has been observed to undergo a proton-induced ON-OFF-ON switching of its emission, providing a more complex and controllable fluorescence response. cenmed.comnih.gov
This ability to modulate fluorescence through protonation, ranging from ratiometric shifts and quenching to multi-state switching, underscores the potential of this compound derivatives in developing advanced pH sensors, acid detectors, and even anti-counterfeiting agents. nih.gov
Advanced Optoelectronic Device Applications
The unique photophysical attributes of this compound make it a promising material for a variety of advanced optoelectronic devices. Its tunable electronic structure allows for its incorporation into organic light-emitting materials, sensors, and other electronic components.
This compound serves as a crucial intermediate in the development of organic light-emitting materials, optoelectronic device materials, and dyes. Its distinct electronic properties enable its direct use in the fabrication of organic electronic devices.
In the realm of display technology, derivatives of this compound have been successfully integrated as active components in organic light-emitting diodes (OLEDs). For example, a specific this compound-based compound (compound 6) demonstrated efficient green emission with a maximum at 518 nm when employed as the light-emitting layer without additional doping. cenmed.com Beyond simple organic emitters, cyclometalated platinum(II) complexes derived from this compound have been synthesized and utilized as deep-blue emitters in OLEDs, achieving impressive external quantum efficiencies (EQE) of up to 23.7%. Similarly, gold(III) complexes incorporating this compound pincer ligands are recognized as triplet emitters at room temperature and have been explored for OLED applications, although some derivatives faced challenges with low external quantum efficiencies due to poor dispersion in host materials. The demand for compounds that emit in the blue spectral region is particularly high for various optoelectronic devices, including optical fibers, switches, tunable lasers, amplifiers, and modulators, where this compound derivatives show potential.
Beyond light emission, this compound derivatives are actively investigated for their sensing capabilities. They are proposed as versatile fluorescent sensors for monitoring both free-radical and cationic photopolymerization processes, providing insights into reaction progress. fishersci.se Furthermore, they can function as spectroscopic sensors to determine the efficiency of superacid generation by cationic photoinitiators during cationic photopolymerization. fishersci.se
Their environmental sensitivity also extends to ion detection. Certain derivatives of this compound exhibit high selectivity and sensitivity towards various metal ions, including silver(I) (Ag⁺), mercury(II) (Hg²⁺), and iron(II)/iron(III) (Fe²⁺/Fe³⁺) ions. nih.gov This makes them valuable as chemosensors for monitoring these ions in diverse media, such as wastewater, food products, and contaminated soils.
Moreover, the applicability of these compounds as fluorescent biosensors is being explored. Some this compound derivatives have shown promise for imaging living lung cancer cells, demonstrating good photostability under fluorescence microscopy conditions and safety for live cells, suggesting their potential for biological visualization and diagnostics.
Organic Light-Emitting Diode (OLED) Development
This compound-based compounds have been synthesized and characterized for their potential in Organic Light-Emitting Diode (OLED) applications. These materials typically fluoresce in the blue-green spectral region. For instance, a specific this compound-based compound (referred to as compound 6 in one study) was found to have HOMO and LUMO energy levels of -5.25 eV and -2.48 eV, respectively. researchgate.netresearchgate.net When utilized as a light-emitting layer without doping, OLEDs incorporating this compound demonstrated green emission with a maximum wavelength (λmax) at 518 nm. researchgate.netresearchgate.net
Beyond direct use as emitters, this compound also serves as a versatile ligand in organometallic complexes for OLEDs. Platinum(II) complexes derived from this compound have been explored for developing neutral luminescent organoplatinum(II) materials that are stable to sublimation, a desirable property for OLED fabrication. acs.org However, some platinum(II) complexes employing this compound as a C^N^C tridentate ligand have shown low emission efficiency in solution at room temperature, largely attributed to significant structural distortion. d-nb.info In contrast, gold(III) complexes featuring cyclometalated ligands based on this compound derivatives have emerged as promising emitter molecules, leading to OLED devices with high external quantum efficiencies (EQEs). uq.edu.au Furthermore, hypercoordinate silicon pincer complexes, which incorporate a carbon-nitrogen-carbon (CNC) diphenylpyridine pincer motif, are being investigated as electron transport layers (ETLs) for OLED applications, highlighting their role beyond just light emission. charlotte.edu
Design Strategies for Tunable Emission in OLEDs (e.g., Blue-Shifting)
The ability to tune the emission wavelength is critical for developing full-color OLED displays. Strategies involving chemical modification of this compound derivatives have proven effective in achieving tunable emission, particularly blue-shifting.
For instance, fluorination of the this compound (dppy) ligand at the 2 and 4 positions of the phenyl rings in iridium complexes can lead to a simultaneous blue-shift in emission and an increase in efficiency. dur.ac.uk A notable example is the design of sky-blue-emitting arylgold(III) complexes. By systematically varying electron-withdrawing groups (such as cyano, fluoro, trifluoromethyl, and trifluoromethoxy) on the phenyl ring of the tridentate C^N^C ligands derived from this compound, researchers have successfully blue-shifted the emission maxima from 492 nm to 466 nm in dichloromethane (B109758) solution. rsc.org It has been observed that while multiple fluorine atoms can increase excited-state distortion, trifluoromethylation is an effective method for achieving a blue shift in emission. rsc.org
Luminescent gold(III) complexes incorporating bidentate (C^N)-type ligands, which can be derived from pyridine, also offer effective means to tune emission properties towards the deep-blue to blue region. uq.edu.au Furthermore, alkynylgold(III) complexes derived from this compound have demonstrated tunable photoluminescence behaviors, with emission maxima spanning a broad visible range from 476 nm to 669 nm at room temperature. acs.org
Electroluminescence Performance Studies
Electroluminescence performance is a key metric for assessing the viability of a material in OLEDs, encompassing parameters such as turn-on voltage, brightness, and efficiency.
An OLED device employing a this compound-based compound (compound 6) as the light-emitting layer exhibited green emission at λmax = 518 nm. researchgate.net This device demonstrated a low turn-on voltage of 3.10 V and achieved a maximum brightness of 28,839 cd/m² at 14.71 V. researchgate.net The calculated CIE chromaticity coordinates for this device were (0.28, 0.58), which are close to the NTSC standard for green (x=0.22, y=0.71). researchgate.net
Further improvements in device performance can be achieved by optimizing the OLED architecture, including the use of appropriate hole-injection (e.g., CuPc), hole-transporting (e.g., α-NPB or m-MTDATA), and electron-transporting (e.g., Alq3 or TPBI) layers. researchgate.net This strategic combination of layers can lead to very high brightness, current, and power efficiencies, along with excellent CIE coordinates.
High-performance solution-processable and vacuum-deposited OLEDs have been realized using sky-blue-emitting arylgold(III) complexes derived from this compound. These devices achieved external quantum efficiencies (EQEs) of up to 5.3% for solution-processed devices and 11.3% for vacuum-deposited devices. rsc.org Specifically, optimized solution-processable devices doped with certain gold(III) complexes (complexes 4 and 7) showed maximum EQEs of 2.3% and 5.3%, respectively. rsc.org These studies confirm the promising electroluminescent properties of this compound derivatives and their metal complexes in advanced display technologies.
Design and Application of Fluorescent Probes and Sensors
The strong fluorescence properties of this compound and its derivatives make them excellent candidates for the development of fluorescent probes and sensors, particularly for monitoring chemical processes and detecting specific analytes.
Real-time Monitoring of Photopolymerization Processes (Free-Radical, Cationic, Thiol-ene)
This compound derivatives have been designed and synthesized as novel fluorescent sensors for real-time monitoring of various photopolymerization processes, including free-radical, cationic, and thiol-ene polymerizations, utilizing the Fluorescence Probe Technique (FPT). nih.govcncb.ac.cnmdpi.compk.edu.plresearchgate.net
Researchers have developed this compound derivatives with either electron-donating or electron-withdrawing substituents, and their spectroscopic properties have been thoroughly investigated. nih.govcncb.ac.cnmdpi.com For example, 2,6-bis(4-methylsulphanylphenyl)pyridine (PT-SCH3), a derivative with a strong electron-donating substituent, exhibits a slight shift in its fluorescence spectrum during free-radical polymerization of monomers. This spectral shift allows for the monitoring of polymerization progress by measuring the fluorescence intensity ratio at two distinct wavelengths. nih.govcncb.ac.cnmdpi.com Conversely, derivatives with electron-withdrawing substituents show less sensitivity to changes in their environment, making normalized fluorescence intensity (Imax/I0) a more suitable indicator for monitoring polymerization progress. nih.govcncb.ac.cnmdpi.com Among the compounds studied, PT-SCH3 was identified as the most effective fluorescent sensor for monitoring free-radical polymerization via FPT, with changes in its emission spectra attributed to variations in the polarity and viscosity of the surrounding environment during polymerization. nih.govcncb.ac.cnmdpi.com Most this compound derivatives (excluding this compound itself, PT-H) demonstrated sufficient changes in the I0/Imax parameter to be applicable as fluorescent sensors for free-radical photopolymerization. mdpi.com
In the context of thiol-ene and free-radical photopolymerization, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have also been reported as molecular probes. These compounds show a blue-shift in their fluorescence spectra as polymerization progresses, a critical characteristic for their use as fluorescent probes. pk.edu.pl Another derivative, 4-(4-Fluorophenyl)-2,6-diphenylpyridine, is also employed as a fluorescent sensor for monitoring photopolymerization.
Spectroscopic Detection of Superacid Generation in Photopolymerization
Beyond monitoring polymerization kinetics, this compound derivatives play a dual role as spectroscopic sensors for the detection and quantification of superacids generated during cationic photopolymerization. These compounds enable the determination of the efficiencies of superacid generation by cationic photoinitiators. nih.govcncb.ac.cnresearchgate.net A novel method has been developed and applied using these derivatives to evaluate the relative efficiency of superacid photogeneration during the photo cleavage of onium salts, providing valuable insights into the photopolymerization mechanism. nih.govcncb.ac.cnresearchgate.net
Fluorescent pH Sensing
The photophysical properties of this compound-based fluorophores are highly sensitive to protonation, making them suitable for fluorescent pH sensing applications. researchgate.net
Studies have shown that this compound in cyclohexane forms a 1:1 hydrogen-bonded complex upon the addition of trifluoroacetic acid. This interaction significantly increases the molecular fluorescence quantum yield from 0.014 to 0.61. researchgate.net This behavior is particularly useful for sensing pH-dependent processes and the generation of acids in hydrocarbon solvents. researchgate.net Different this compound derivatives exhibit varied responses to protons: some, like compounds 2 and 3, are capable of ratiometric emission signaling of protons, while others (compounds 4 and 6) show proton-induced fluorescence quenching. researchgate.net Interestingly, compound 5 demonstrated a proton-induced ON–OFF–ON switching of its emission. researchgate.net The influence of environmental pH changes on the emission spectra of selected this compound compounds has been thoroughly investigated. mdpi.com Furthermore, this compound has been shown to selectively bind silver ions, leading to enhanced fluorescence, a property leveraged in sensor design. The underlying interaction mechanisms often involve charge transfer processes that are sensitive to environmental changes, including pH. smolecule.comsemanticscholar.org
Selective Chemosensors for Metal Ions (e.g., Ag⁺)
This compound-based compounds have emerged as highly effective and selective "turn-on" fluorescent chemosensors for the detection of silver ions (Ag⁺) in aqueous media. fishersci.sefishersci.atontosight.ainih.gov These sensors are designed to exhibit a significant enhancement in fluorescence intensity upon binding with Ag⁺, making them readily detectable. fishersci.seontosight.ai A key advantage of these systems is their remarkable selectivity towards Ag⁺, demonstrating minimal interference from other common metal ions. fishersci.seontosight.ai
The mechanism behind this fluorescence "turn-on" response often involves specific interactions between the this compound core and the silver ion, leading to changes in the probe's electronic structure and photophysical pathways. These interactions can include chelation-induced enhanced fluorescence (CHEF), intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or aggregation-induced emission (AIE). fishersci.ie The proposed binding mechanisms and the observed fluorescence responses are rigorously supported by various analytical techniques, including X-ray diffraction analysis, mass spectrometry, and theoretical calculations. fishersci.seontosight.ai The development of such sensors with anomalously high luminescence quantum yields in the presence of Ag⁺ underscores their practical utility for highly sensitive detection. fishersci.sefishersci.atontosight.ainih.gov
Intracellular Fluorescence Imaging and Biological Sensing (e.g., ATP, Ag⁺)
The unique photophysical properties of this compound derivatives extend their utility to intracellular fluorescence imaging and biological sensing, particularly for crucial biological analytes like adenosine-5′-triphosphate (ATP) and certain metal ions.
ATP Sensing: this compound-based probes have been successfully employed for the intracellular fluorescence imaging of adenosine-5′-triphosphate (ATP) (PubChem CID: 5957) in live cells. fishersci.se A notable example is the probe BT-3, a tetraphenylethene-appended bis-imidazolium salt incorporating a this compound core, which has demonstrated successful application in visualizing intracellular ATP. fishersci.se The binding mechanisms between these probes and ATP, often resulting in fluorescence enhancement through aggregation-induced emission (AIE), have been elucidated through detailed studies, including ¹H NMR titration and dynamic light scattering (DLS) experiments. fishersci.se The ability to monitor ATP levels in real-time within living cells is crucial for understanding various cellular processes, given ATP's role as the primary energy currency. nih.gov
Ag⁺ Sensing: While this compound derivatives have proven to be highly selective and sensitive "turn-on" fluorescent chemosensors for Ag⁺ in aqueous solutions, direct evidence from the current research snippets for their explicit use in intracellular Ag⁺ imaging is not prominently highlighted. fishersci.sefishersci.atontosight.ainih.gov However, the broader field of intracellular metal ion sensing is actively evolving, with other fluorescent probes demonstrating the capability to monitor intracellular Ag⁺ levels in live cells. For instance, dipeptide-based chemosensors and probes like Rhodamine B selenolactone have been shown to penetrate cell membranes and detect intracellular Ag⁺, often exhibiting ratiometric responses or high sensitivity. fishersci.atuni.lu This suggests a promising avenue for further development of this compound-based scaffolds for targeted intracellular Ag⁺ imaging applications, building upon their established selectivity and fluorescence properties.
Compound Names and PubChem CIDs
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT has become a cornerstone of computational chemistry, providing a robust framework for calculating the electronic structure of molecules. Through various functionals and basis sets, DFT allows for the precise determination of molecular properties.
The foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. For 2,6-diphenylpyridine, geometry optimizations are typically performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
A key structural feature of this compound is the rotational freedom of the two phenyl rings relative to the central pyridine (B92270) ring. Conformational analysis explores the energy landscape associated with this rotation, identifying the most stable arrangement. In the optimized geometry of this compound, the phenyl rings are typically twisted out of the plane of the pyridine ring to minimize steric hindrance between the hydrogen atoms. This non-planar conformation is a critical determinant of the molecule's electronic and photophysical properties.
The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference between these energies, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability.
For a derivative, 3,5-dimethyl-2,6-diphenylpyridine, DFT calculations at the wB97XD/Def2TZVPP level have shown a HOMO-LUMO energy gap in the range of 6.9470-8.8026 eV, indicating significant chemical stability. researchgate.net A larger HOMO-LUMO gap generally implies lower reactivity and greater stability. researchgate.net The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule involved in electronic transitions. In this compound and its derivatives, both the HOMO and LUMO densities are typically distributed across the entire π-conjugated system, encompassing both the pyridine and phenyl rings. researchgate.net
| Computational Parameter | 3,5-dimethyl-2,6-diphenylpyridine |
| HOMO-LUMO Energy Gap (eV) | 6.9470 - 8.8026 |
Note: Data presented for a derivative compound, 3,5-dimethyl-2,6-diphenylpyridine, as a representative example.
Aromaticity is a fundamental concept in chemistry, and it can be quantified computationally using methods like Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring system. Negative NICS values are indicative of aromatic character, signifying a diatropic ring current, while positive values suggest anti-aromaticity.
For the diphenylpyridine isomers, NICS calculations have been performed by placing probes at the geometric center of the pyridine ring and scanning perpendicular to the molecular plane. acs.org These calculations, typically carried out at the B3LYP/6-311++G(d,p) level of theory, help to quantify the aromaticity of the central pyridine ring and understand how it is influenced by the attached phenyl groups. acs.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In pyridine and its derivatives, the nitrogen atom of the pyridine ring typically exhibits a region of strong negative electrostatic potential due to the presence of its lone pair of electrons. researchgate.net For 3,5-dimethyl-2,6-diphenylpyridine, the MEP map shows this negative potential localized on the pyridine nitrogen. researchgate.net The C-H bonds, in contrast, show positive potential. researchgate.net This mapping is crucial for understanding intermolecular interactions and the sites of protonation.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with the intuitive Lewis structure concept.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In molecules like this compound, significant donor-acceptor interactions occur between the π-orbitals of the pyridine and phenyl rings, indicating a high degree of electronic communication and delocalization across the molecular framework. This analysis helps to rationalize the molecule's stability and electronic properties. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states of molecules. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light, as well as the oscillator strengths, which relate to the intensity of these absorptions.
For this compound-based fluorophores, TD-DFT calculations have been instrumental in confirming the presence of intramolecular charge transfer (ICT) in their excited states. researchgate.net These calculations can elucidate the nature of the electronic transitions, for instance, by identifying them as π→π* transitions, and can predict how the absorption and emission spectra will shift upon chemical modification or changes in the environment. researchgate.net
Charge Transport Properties and Reorganization Energies
The efficiency of organic semiconductor devices is fundamentally linked to the charge transport characteristics of the constituent materials. Key parameters governing this process are charge carrier mobility and reorganization energy.
Charge Transport and Mobility
Charge transport in organic materials predominantly occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The rate of this hopping is influenced by the molecular packing in the solid state and the internal reorganization energy of the molecule.
While specific charge mobility data for unsubstituted this compound is not extensively detailed in the reviewed literature, theoretical studies on related compounds provide significant insights. For instance, a quantum-chemical and molecular dynamics investigation compared 2,6-diphenyl anthracene (B1667546) (2,6-DPA) with its isoelectronic analogues, 2,6-dipyridyl anthracene (2,6-DPyA). nih.gov The study revealed that the calculated intrinsic hole mobility of one of the 2,6-DPyA isomers (meta-pyridyl) was significantly higher than that of 2,6-DPA (12.73 vs. 3.54 cm² V⁻¹ s⁻¹). nih.gov This highlights how the incorporation of pyridyl units, a core component of this compound, can modulate charge transport properties. However, the same study also noted that strong intermolecular hydrogen bonds in 2,6-DPyA, while preventing thermal fluctuations, could hinder the formation of large, regular crystal faces, which is not conducive to efficient charge carrier transport. nih.gov
Reorganization Energy (λ)
The internal reorganization energy (λ) is a critical parameter that quantifies the energy required for the geometric relaxation of a molecule as it transitions between its neutral and charged states. nih.govmpg.de It is composed of two main components: the energy difference between the neutral molecule in its optimized geometry and the charged molecule in the same geometry, and the energy difference between the charged molecule in its optimized geometry and the neutral molecule in that charged geometry. A lower reorganization energy is desirable for efficient charge transport, as it indicates a smaller energy barrier for the charge hopping process. asianpubs.orgresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate reorganization energies. icm.edu.pl Studies on various organic semiconductors have shown that structural modifications can significantly impact λ. For example, introducing a selenium (Se) atom in place of a sulfur (S) atom in certain heterocyclic compounds was found to effectively reduce both hole and electron reorganization energies. asianpubs.org Similarly, for carbazole (B46965) derivatives, it has been suggested that reducing intramolecular hydrogen interactions can lead to a decrease in reorganization energy. icm.edu.pl For a series of p-type organic semiconductors, reorganization energies were found to range from 76 to 480 meV. nih.gov While specific values for this compound are not provided, these studies underscore the principle that molecular structure directly governs reorganization energy, a key factor in designing high-mobility organic electronic materials. nih.govdtu.dk
Nonlinear Optical (NLO) Response Parameters (Dipole Moment, Polarizability, Hyperpolarizability)
Nonlinear optical (NLO) materials are essential for a range of advanced technologies, including optical computing, data storage, and modulation. uobasrah.edu.iq Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, are of great interest for their potentially large NLO responses. The NLO properties of a molecule are described by its polarizability and hyperpolarizability when subjected to an external electric field.
Theoretical Framework
The response of a molecule to an electric field (E) can be described by the induced dipole moment (μ_ind), which is expressed as a power series:
μ_ind = αE + βE² + γE³ + ...
Here, α is the linear polarizability, β is the first hyperpolarizability (or second-order polarizability), and γ is the second hyperpolarizability (or third-order polarizability). The first hyperpolarizability (β) is responsible for second-order NLO phenomena like second-harmonic generation and is a key parameter for evaluating a molecule's potential in NLO applications. rsc.org
Computational chemistry, using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful tool for predicting these NLO parameters. uobasrah.edu.iqrsc.orgrsc.orgresearchgate.netnih.gov The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. rsc.orgresearchgate.net
NLO Properties of Pyridine Derivatives
Theoretical investigations into various organic compounds, including pyridine derivatives, have established a clear link between molecular structure and NLO response. Key factors influencing the first hyperpolarizability (β_tot) include:
Intramolecular Charge Transfer (ICT): The introduction of strong electron-donating and electron-withdrawing groups on a conjugated system enhances ICT, which typically leads to a significant increase in the β_tot value. rsc.org
Frontier Molecular Orbitals: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with a larger NLO response. rsc.org
Molecular Geometry: The planarity and conjugation length of the π-system play a vital role.
A DFT study on Ru(II) polypyridyl complexes demonstrated that substituting the bipyridine ligand with a strong electron-donating group, vinyl dimethylamine, increased the static first hyperpolarizability from 10 a.u. to 16,425 a.u. rsc.org While these are complex metal-organic systems, the underlying principle of tuning NLO properties through substituent effects is directly applicable to this compound derivatives. By functionalizing the phenyl rings or the pyridine core with appropriate donor and acceptor groups, it is possible to design this compound-based molecules with substantial NLO responses.
The table below presents theoretical NLO data for a dihydropyridine (B1217469) analogue, calculated using DFT, to illustrate the typical parameters evaluated in such studies.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 5.88 | Debye |
| Average Polarizability (α) | -2.20 x 10-23 | esu |
| First Hyperpolarizability (β) | -2.10 x 10-30 | esu |
Data sourced from a computational study on a dihydropyridine analogue to illustrate typical NLO parameters.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. wjpsonline.comnih.gov This approach is widely used in drug discovery and materials science to predict the activity of new molecules, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. nih.gov
QSAR Methodology
A QSAR analysis involves several key steps:
Data Set Preparation: A training set of molecules with known activities (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., topological, electronic, steric properties), are calculated for each molecule in the set.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed activity.
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. nih.gov
QSAR Studies on Pyridine Derivatives
Several QSAR studies have been conducted on pyridine derivatives, demonstrating the utility of this approach for predicting their biological activities. For example, a study on pyridine derivatives for their antioxidant activity used QSAR to analyze the influence of different molecular properties on their efficacy. wjpsonline.comresearchgate.net
In another study focusing on novel 2-amino-3-cyano-pyridine derivatives, QSAR models were developed to correlate their structural features with antibacterial and antioxidant activities. nih.gov The global reactivity descriptors derived from DFT calculations were correlated with the biological properties of the compounds. nih.gov Such studies often reveal that specific electronic properties (like HOMO-LUMO energies) and steric factors are critical determinants of biological activity. The statistical quality of a QSAR model is assessed using parameters like the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q²), which measures its predictive ability.
The table below summarizes the statistical results from a representative QSAR study on pyridine derivatives, showcasing the parameters used to validate such a model.
| Statistical Parameter | Training Set Value | Test Set Value | Description |
|---|---|---|---|
| R² (Coefficient of Determination) | 0.808 | 0.908 | Measures the goodness of fit of the model. |
| Q² (Cross-validated R²) | 0.784 | - | Measures the predictive ability of the model (Leave-One-Out). |
| MSE (Mean Squared Error) | 0.203 | 0.231 | Measures the average squared difference between estimated and actual values. |
Statistical validation parameters from a QSAR model developed for pyridine and bipyridine derivatives.
These studies collectively show that QSAR is a valuable tool for understanding the structure-activity landscape of this compound derivatives, enabling the rational design of new compounds with optimized biological or material properties. researchgate.net
Biological Activities and Medicinal Chemistry Research
Anticancer Properties of Cyclometalated Complexes
Cyclometalated complexes incorporating the 2,6-diphenylpyridine ligand have demonstrated significant anticancer potential, with research focusing on their cytotoxicity against various cancer cell lines, comparative activities of different nuclearities, selectivity towards cancerous cells, and underlying mechanistic insights.
Cytotoxicity Evaluation against Cancer Cell Lines (e.g., Ovarian Carcinoma)
Numerous studies have evaluated the cytotoxic effects of this compound-derived cyclometalated complexes against a broad spectrum of human cancer cell lines. Gold(III) complexes, in particular, have shown potent cytotoxicity. For instance, a gold(III) complex, [AuIII(C∧N∧C)(NHC)]+ (Complex 5, where H₂C∧N∧C = this compound), exhibited potent cytotoxicity at low micromolar concentrations against various human cancer cell lines, including non-small cell lung carcinoma (NCI-H460) fishersci.se. Another gold(III) complex, [Au(C∧N∧C)(1-methylimidazole)]+ (Complex 2a), displayed anticancer potency comparable to that of cisplatin (B142131), with IC₅₀ values ranging from 1.5 to 84 µM uni.lu. Furthermore, a specific gold(III) complex (Compound 6) demonstrated a favorable cytotoxic profile against ovarian cancer cell lines, such as OVCAR-3 (IC₅₀ = 4.0 µM) and IGROV1 (IC₅₀ = 9.8 µM), as well as the colon tumor cell line SW-620 (IC₅₀ = 15 µM) nih.gov.
Platinum(II) complexes featuring the this compound ligand have also been extensively investigated. A series of cyclometalated platinum(II) complexes, derived from this compound (HC^N^CH), were screened against human ovarian cancer cell lines (A2780, A2780cisR) and human breast cancer cell lines (MCF-7, MDA-MB-231) sigmaaldrich.comnih.gov. Some cycloplatinated complexes showed submicromolar activity in A2780 and T47D cell lines ontosight.ai.
Novel thallium(III) complexes containing pyridine (B92270) dicarboxylic acid derivatives have also demonstrated potent cytotoxic effects against human melanoma (A375) and human colon adenocarcinoma (HT29) cell lines nih.gov.
Table 1: Representative Cytotoxicity (IC₅₀) of this compound Cyclometalated Complexes
| Complex Type (Ligand) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gold(III) (this compound) | NCI-H460 (non-small cell lung carcinoma) | Low micromolar | fishersci.se |
| Gold(III) (this compound) | OVCAR-3 (ovarian carcinoma) | 4.0 | nih.gov |
| Gold(III) (this compound) | IGROV1 (ovarian carcinoma) | 9.8 | nih.gov |
| Gold(III) (this compound) | Various (comparable to cisplatin) | 1.5 - 84 | uni.lu |
| Platinum(II) (this compound) | A2780 (ovarian carcinoma) | Highly cytotoxic | sigmaaldrich.com |
| Platinum(II) (this compound) | A2780cisR (cisplatin-resistant ovarian carcinoma) | Highly cytotoxic | sigmaaldrich.com |
| Thallium(III) (Pyridine dicarboxylic acid derivative) | A375 (human melanoma) | Potent | nih.gov |
| Thallium(III) (Pyridine dicarboxylic acid derivative) | HT29 (human colon adenocarcinoma) | Potent | nih.gov |
Comparative Analysis of Mononuclear versus Dinuclear Complex Activities
Research into cyclometalated platinum(II) complexes has highlighted the impact of nuclearity on their antiproliferative activity. Studies comparing mononuclear and dinuclear platinum(II) complexes derived from this compound have shown that dinuclear complexes (e.g., complexes 4–6) exhibit significantly increased antiproliferative activity when compared to their mononuclear counterparts (e.g., complexes 2 and 3) sigmaaldrich.com. While dinuclear gold(III) complexes (e.g., Complex 43) generally showed moderate cytotoxicity, they displayed particular activity against the human breast cancer 401NL cell line ontosight.ai.
Selectivity Towards Cancerous Cells
A crucial aspect of effective anticancer agents is their selective toxicity towards malignant cells while sparing healthy ones. Cyclometalated complexes of this compound have demonstrated promising selectivity. A gold(III) complex (Complex 5) showed high selectivity, with a 167-fold lower IC₅₀ value for non-small cell lung carcinoma (NCI-H460) compared to normal lung fibroblast (CCD-19Lu) cells fishersci.sefishersci.ca.
Similarly, a platinum(II) complex (Complex 6) exhibited remarkable selectivity towards cancerous cells. It showed selectivity index (SI) values greater than 29.5 for A2780 and greater than 11.2 for cisplatin-resistant A2780cisR ovarian carcinoma cells, outperforming cisplatin by more than 4-fold and 18-fold, respectively. This complex was notably non-toxic towards the normal prostate cell line PNT2 (IC₅₀ >100 μM) sigmaaldrich.com. Another neutral platinum complex featuring a cyclometalated this compound ligand displayed high toxicity to HepG2 cancer cells (IC₅₀ = 0.28 μM) while showing significantly reduced cytotoxicity towards normal HELF cells (IC₅₀ >50 μM) researchgate.net. Thallium(III) complexes (C1 and C3) also demonstrated selective and potent cytotoxicity against cancer cell lines (A375 and HT29) with minimal impact on normal human foreskin fibroblast (HFF) cells nih.gov.
Table 2: Selectivity of this compound Cyclometalated Complexes
| Complex Type (Ligand) | Cancer Cell Line | Normal Cell Line | Selectivity (e.g., SI, Fold Difference) | Reference |
| Gold(III) (this compound) | NCI-H460 | CCD-19Lu | 167-fold lower IC₅₀ for cancer cells | fishersci.sefishersci.ca |
| Platinum(II) (this compound) | A2780 | PNT2 | SI > 29.5 (>4-fold higher than cisplatin) | sigmaaldrich.com |
| Platinum(II) (this compound) | A2780cisR | PNT2 | SI > 11.2 (>18-fold higher than cisplatin) | sigmaaldrich.com |
| Platinum(II) (this compound) | HepG2 | HELF | High toxicity to cancer cells (IC₅₀ = 0.28 µM) vs. negligible to normal (IC₅₀ > 50 µM) | researchgate.net |
| Thallium(III) (Pyridine dicarboxylic acid derivative) | A375, HT29 | HFF | Selective and potent cytotoxicity on cancer cells | nih.gov |
Mechanistic Insights into Cytotoxic Action
The anticancer activity of this compound cyclometalated complexes is attributed to various mechanisms of action at the cellular and molecular levels. Gold(III) complexes, such as Complex 5, have been shown to interact with DNA through intercalation and inhibit the action of topoisomerase I (TopoI) fishersci.sefishersci.ca. Similarly, Complex 2a, a gold(III) derivative, binds to calf-thymus DNA (ctDNA) via an intercalating mode and leads to S-phase cell arrest uni.lu. Some gold complexes are also known to target thiol-containing proteins and enzymes, including thioredoxin reductase (TrxR) nih.gov. Gold-1a, another gold complex, induces apoptosis through mitochondrial dysfunction and suppression of Bcl-2 protein, abrogates the cell cycle at G₀–G₁, activates p38, and inhibits TrxR to some extent nih.gov.
Platinum(II) complexes containing the this compound ligand have been observed to modify DNA helicity ontosight.ai. Flow cytometry assays revealed that a mononuclear gold(III) complex (Complex 44), also based on this compound, induces cell death through apoptosis and causes S-phase cell arrest ontosight.ai. Furthermore, a cyclometalated platinum complex with a this compound ligand has demonstrated the ability to inhibit NF-κB-dependent gene transcription researchgate.net.
Thallium(III) complexes (C1 and C3) induce apoptosis via a caspase-dependent mitochondrion pathway. This mechanism is supported by observations of reactive oxygen species (ROS) production, reduction in mitochondrial membrane potential (MMP), activation of p53, upregulation of Bax, downregulation of Bcl-2, release of cytochrome c, and expression of procaspase-9 and 3. These complexes also induce cell cycle arrest in the G2-M phase nih.gov.
Antimicrobial Efficacy
Beyond their anticancer properties, some derivatives and complexes of this compound have shown promise in antimicrobial applications. Preliminary studies on silver(I) complexes of diphenylpyridines have revealed their potential for antimicrobial activities fishersci.ca.
Specific substituted 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) derivatives (e.g., IIh, IId, IIf) have demonstrated significant antimicrobial activity. These compounds were effective against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus chem960.com. Additionally, 4-(4-Fluorophenyl)-2,6-diphenylpyridine exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16-32 µg/mL ontosight.ai. N,N'-Diphenylpyridine-2,6-dicarboxamide has also been investigated for its potential antimicrobial properties uni.lu.
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound/Complex Type | Microorganism | MIC (µg/mL) / Activity | Reference |
| Silver(I) complexes of diphenylpyridines | Not specified (preliminary studies) | Potential antimicrobial activity | fishersci.ca |
| 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives | Escherichia coli (Gram-negative) | Significant activity | chem960.com |
| 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives | Staphylococcus aureus (Gram-positive) | Significant activity | chem960.com |
| 4-(4-Fluorophenyl)-2,6-diphenylpyridine | Staphylococcus aureus | 16-32 | ontosight.ai |
| 4-(4-Fluorophenyl)-2,6-diphenylpyridine | Escherichia coli | 16-32 | ontosight.ai |
| N,N'-Diphenylpyridine-2,6-dicarboxamide | Not specified | Potential antimicrobial properties | uni.lu |
Role as Precursors in Pharmaceutical and Agrochemical Synthesis
This compound and its derivatives are valuable precursors and intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds. For instance, 2,6-dimethyl-3,5-diphenylpyridine (B15441524) is employed in the synthesis of pharmaceuticals and agrochemicals, indicating its utility as a building block for bioactive molecules chem960.com.
More broadly, 2,4,6-triarylpyridines, often referred to as Kröhnke pyridines, which encompass this compound derivatives, serve as practical intermediates in the synthesis of various drugs, herbicides, insecticides, desiccants, and surfactants. A notable application in agrochemistry involves a novel series of 4-substituted 2,6-diphenylpyridines that have been synthesized and found to possess bleaching herbicidal activity. These compounds represent a new class of herbicides, and their primary mode of action involves the direct inhibition of phytoene (B131915) desaturase, an enzyme crucial for carotenoid biosynthesis in plants.
Bioinorganic Chemistry of this compound-Metal Complexes
The field of bioinorganic chemistry explores the intricate interactions between metal ions and biological systems, offering unique avenues for the development of novel therapeutic agents. Within this domain, this compound (dpp) has emerged as a significant ligand due to its ability to form stable and versatile metal complexes, particularly with transition metals.
Introduction to this compound as a Ligand
This compound acts as a tridentate [C^N^C] dianionic ligand, notably in organogold(III) chemistry hznu.edu.cnciteab.com. In this capacity, it binds to a central metal atom through its pyridine nitrogen and carbon atoms from the phenyl groups, leading to the formation of stable and well-defined complexes hznu.edu.cnciteab.com. Beyond gold, this compound and its derivatives are also known to form complexes with other transition metals, including platinum and copper. The unique structural attributes of this compound enable the creation of coordination compounds with diverse properties, making them subjects of interest in various chemical and biological research applications.
Anticancer Activity of this compound-Metal Complexes
Research into the bioinorganic chemistry of this compound-metal complexes has largely focused on their potential as anticancer agents. Gold(III) complexes, in particular, have shown promising results.
Gold(III) Complexes
Cyclometalated gold(III) compounds, where this compound (HC^N^CH) serves as a ligand, have demonstrated significant anticancer potency, often comparable to that of cisplatin, a widely used chemotherapy drug. Studies have reported IC50 values for these gold(III) complexes ranging from 1.5 to 84 µM.
Detailed mechanistic investigations have revealed that these gold(III) complexes induce cytotoxicity through an apoptotic cell-death pathway. For instance, the model compound [Au(C^N^C)(1-methylimidazole)]+ (referred to as 2a) has been shown to trigger apoptosis in cancer cells. Furthermore, these complexes exhibit interactions with nucleic acids; compound 2a binds to calf-thymus DNA (ctDNA) with a binding constant of 4.5 x 10^5 dm^3 mol^-1, suggesting an intercalating binding mode. This interaction can lead to S-phase cell arrest, disrupting the cell cycle of proliferating cancer cells.
The following table summarizes key research findings regarding the anticancer activities of this compound gold(III) complexes:
Table 1: Selected Anticancer Activities of this compound Gold(III) Complexes
| Complex Type (Ligand) | Observed Activity / Mechanism | Concentration/Binding Constant | Reference |
| [Au(m)(C^N^C)mL]n+ (HC^N^CH = this compound) | Anticancer potency comparable to cisplatin | IC50: 1.5 to 84 µM | |
| [Au(C^N^C)(1-methylimidazole)]+ (2a) | Induces apoptotic cell-death pathway | N/A | |
| [Au(C^N^C)(1-methylimidazole)]+ (2a) | Binds to calf-thymus DNA (ctDNA) via intercalation | Binding constant: 4.5 x 10^5 dm^3 mol^-1 | |
| [Au(C^N^C)(1-methylimidazole)]+ (2a) | Causes S-phase cell arrest | N/A | |
| [Au2(C^N^C)2(μ-dppp)]2+ | Highly cytotoxic (10x higher than other Au(III) analogues) | N/A |
Platinum(II) Complexes
Beyond gold, this compound also plays a role in the coordination chemistry of platinum. Platinum(II) complexes supported by doubly C-deprotonated this compound (C^N^C) ligands have been synthesized and characterized. These complexes exhibit rich photophysical properties, although many are non-emissive or weakly emissive in solution at room temperature due to structural distortions upon excitation. The synthesis of cyclometallated mono- and di-nuclear platinum(II) complexes with this compound has been reported, indicating ongoing interest in their potential applications.
Antimicrobial Activity of Pyridine-Metal Complexes
While direct extensive data on the antimicrobial activity of this compound metal complexes specifically is less prevalent in current research snippets, the broader class of pyridine-based ligands forming metal complexes has shown significant antimicrobial properties. For instance, copper(II) and iron(II) complexes with 2,6-diaminopyridine, a related pyridine derivative, have demonstrated antibacterial activity against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. Notably, the antibacterial power of these metal complexes was observed to be greater than that of the corresponding metal salts alone, highlighting the enhancing role of the pyridine ligand in antimicrobial efficacy. This suggests a promising area for further exploration into the antimicrobial potential of this compound-metal complexes.
Advanced Characterization Methodologies
Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures
Single-crystal X-ray diffraction (SCXRD) is a pivotal technique for elucidating the precise molecular and supramolecular structures of 2,6-diphenylpyridine and its derivatives. This method provides definitive data on bond lengths, bond angles, and dihedral angles, as well as insights into crystal packing and intermolecular interactions.
For this compound itself, SCXRD studies have revealed the dihedral angles between the central pyridine (B92270) ring and the two phenyl rings. For instance, these angles have been reported as 29.68° (for the ring attached to C2) and 26.58° (for the ring attached to C6). researchgate.net In the crystal structure, molecules are linked into chains through weak C–H···π interactions. researchgate.net
Studies on related this compound derivatives, such as 4-(4-chlorophenyl)-2,6-diphenylpyridine, show that the benzene (B151609) rings adopt a disrotatory arrangement, with angles between them and the pyridine ring ranging from 20.80° to 37.56°. nih.gov SCXRD has also been instrumental in characterizing cyclometalated platinum(II) complexes derived from this compound, confirming the formation of C^N^C tridentate ligands and providing structural details of intermediates and final products. acs.orgacs.org The technique is crucial for understanding π-π interactions and crystal packing, which are vital for designing materials with specific properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for confirming the chemical structure, purity, and substitution patterns of this compound and its derivatives. The distinct chemical environments of protons and carbons within the molecule lead to characteristic spectral signals.
For this compound (C₁₇H₁₃N), typical ¹H NMR spectra in CDCl₃ show signals corresponding to the aromatic protons of the pyridine and phenyl rings. For example, reported ¹H NMR data includes multiplets around δ 8.03 ppm (4H, phenyl ortho-protons), a triplet around δ 7.63-7.59 ppm (1H, pyridine para-proton), a doublet around δ 7.52 ppm (2H, pyridine meta-protons), triplets around δ 7.36 ppm (4H, phenyl meta-protons), and triplets around δ 7.29 ppm (2H, phenyl para-protons). rsc.orgrsc.org
¹³C NMR spectra provide information on the carbon backbone. For this compound, characteristic ¹³C NMR chemical shifts in CDCl₃ include signals at δ 157.0, 139.6, 137.6, 129.1, 128.8, 127.1, and 118.8 ppm. rsc.org These values are consistent with the presence of the pyridine ring and the attached phenyl groups. Derivatives often show shifts in these signals depending on the nature and position of additional substituents, allowing for detailed structural assignments. acs.orgnih.govdoi.orgsemanticscholar.orgrsc.orgrsc.org
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Solvent | Reference |
| ¹H | 8.03 | d | 4H, Phenyl ortho | CDCl₃ | rsc.org |
| ¹H | 7.63-7.59 | m | 1H, Pyridine para | CDCl₃ | rsc.org |
| ¹H | 7.52 | d | 2H, Pyridine meta | CDCl₃ | rsc.org |
| ¹H | 7.36 | t | 4H, Phenyl meta | CDCl₃ | rsc.org |
| ¹H | 7.29 | t | 2H, Phenyl para | CDCl₃ | rsc.org |
| ¹³C | 157.0 | - | Pyridine C2, C6 | CDCl₃ | rsc.org |
| ¹³C | 139.6 | - | Phenyl C1 | CDCl₃ | rsc.org |
| ¹³C | 137.6 | - | Pyridine C4 | CDCl₃ | rsc.org |
| ¹³C | 129.1 | - | Phenyl C3, C5 | CDCl₃ | rsc.org |
| ¹³C | 128.8 | - | Phenyl C2, C6 | CDCl₃ | rsc.org |
| ¹³C | 127.1 | - | Phenyl C4 | CDCl₃ | rsc.org |
| ¹³C | 118.8 | - | Pyridine C3, C5 | CDCl₃ | rsc.org |
Electronic Absorption Spectroscopy (UV-Vis) and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy are vital for understanding the electronic transitions and photophysical properties of this compound and its derivatives, particularly their potential as fluorescent sensors or emitters.
The electronic absorption spectra of this compound derivatives typically exhibit two main bands. The first band is located in the UV-C range (220–280 nm) and is attributed to π→π* transitions. A second, longer-wavelength band appears in the UV-B range (above 300 nm) and is assigned to n→π* transitions. mdpi.comnih.govresearchgate.net For example, a this compound-based compound has been reported to be fluorescent in the blue-green region. researchgate.net
Fluorescence spectroscopy reveals the emission characteristics, including emission maxima and quantum yields. Derivatives of this compound have been designed as fluorescent sensors, exhibiting strong fluorescence properties that can be utilized to monitor processes like free-radical and cationic photopolymerization. mdpi.com The position of the fluorescence spectrum can be sensitive to environmental changes or the presence of specific analytes, making them useful as molecular probes. mdpi.commdpi.comrsc.org Solvatochromism, the change in absorption or emission spectra with solvent polarity, has also been studied for certain this compound derivatives, providing insights into their excited-state dipole moments and interactions with the solvent. mdpi.com
Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of this compound and its synthetic intermediates or derivatives. This technique provides highly accurate mass-to-charge (m/z) ratios, which are crucial for confirming the identity of synthesized compounds.
For this compound (C₁₇H₁₃N), HR-MS (ESI) typically shows a protonated molecular ion [M+H]⁺. A calculated m/z for C₁₇H₁₃N [M+H]⁺ is 232.1121, with experimental values closely matching this. rsc.org For example, a found value of 232.1118 [M+H]⁺ has been reported. rsc.org Similarly, for derivatives, HR-MS data (calcd for [M+H]⁺ and found values) are routinely reported to confirm their molecular formulas. rsc.orgnih.govdoi.orgsemanticscholar.orgrsc.org
Table 2: Representative High-Resolution Mass Spectrometry Data for this compound
| Compound | Adduct | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |
| This compound | [M+H]⁺ | 232.1121 | 232.1118 | rsc.org |
Electrochemical Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, such as Cyclic Voltammetry (CV), are utilized to investigate the redox properties and electronic energy levels (e.g., HOMO and LUMO) of this compound and its derivatives. CV measures the current response of a solution as the electrode potential is swept linearly in a triangular waveform, providing information on oxidation and reduction processes. palmsens.comals-japan.comsphinxsai.com
For this compound-based compounds, cyclic voltammetry studies can determine their oxidation and reduction potentials. These potentials are then used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For instance, a this compound-based organic emitter was found to have HOMO and LUMO energy levels of -5.25 eV and -2.48 eV, respectively, as determined from electrochemical and UV-Vis spectra. researchgate.net These energy levels are critical for applications in organic electronics, such as in electroluminescent devices. researchgate.netescholarship.org
Calorimetric Studies (e.g., Calvet Microcalorimetry, Differential Scanning Calorimetry)
Calorimetric studies, including Calvet microcalorimetry and Differential Scanning Calorimetry (DSC), are employed to determine the thermodynamic properties of this compound isomers, such as enthalpies of fusion, sublimation, and combustion. These data are essential for understanding the energetic stability and phase behavior of the compounds.
Differential Scanning Calorimetry (DSC) is used to measure the temperature, standard molar enthalpies, and entropies of fusion. acs.orgup.pt For this compound, these measurements provide insight into its solid-state transitions. Calvet microcalorimetry is utilized to determine the standard molar enthalpies of sublimation, which reflect the energy required to transition from the solid to the gaseous phase. up.pt Additionally, static bomb combustion calorimetry is used to determine the standard molar enthalpies of combustion for crystalline isomers, from which standard molar enthalpies of formation in both crystalline and gaseous phases can be derived. acs.orgup.pt These thermodynamic data are crucial for theoretical calculations and for predicting the compound's behavior under various conditions.
Vibrational Spectroscopy (e.g., IR)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the characteristic functional groups and molecular vibrations of this compound. These techniques are sensitive to changes in bond strengths and molecular geometry, offering complementary structural data.
The Raman and infrared spectra of this compound have been analyzed, with complete vibrational assignments. tandfonline.comtandfonline.com Characteristic bands in the IR spectrum can be attributed to specific vibrational modes of the pyridine ring and the phenyl substituents. For example, IR data for this compound includes bands at 3053, 3035, 1597, 1563, 1491, 1450, 1436 cm⁻¹. rsc.org The splitting of certain modes has been attributed to in- and out-of-phase motions arising from interactions between the phenyl and pyridine rings. tandfonline.comtandfonline.com These spectral fingerprints are valuable for compound identification and for studying intermolecular interactions. acs.orgdoi.orgrsc.orgnih.govsemanticscholar.orglibretexts.org
Table 3: Representative Vibrational Spectroscopic Data for this compound
| Technique | Wavenumber (cm⁻¹) | Assignment/Observation | Reference |
| IR | 3053 | C-H stretching | rsc.org |
| IR | 3035 | C-H stretching | rsc.org |
| IR | 1597 | Aromatic C=C/C=N stretch | rsc.org |
| IR | 1563 | Aromatic C=C/C=N stretch | rsc.org |
| IR | 1491 | Aromatic C=C stretch | rsc.org |
| IR | 1450 | Aromatic C=C stretch | rsc.org |
| IR | 1436 | Aromatic C=C stretch | rsc.org |
| Raman | - | Vibrational analysis | tandfonline.comtandfonline.com |
Purity Assessment (e.g., Gas Chromatography, Elemental Analysis)
The accurate assessment of chemical purity is paramount in the synthesis and application of organic compounds like this compound. This is typically achieved through a combination of advanced analytical techniques, with Gas Chromatography (GC) and Elemental Analysis (EA) being among the most widely employed. These methods provide quantitative data crucial for verifying the integrity and composition of the synthesized material.
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique used to separate and quantify the individual components within a volatile or semi-volatile mixture. For this compound (C₁₇H₁₃N), GC is routinely utilized to determine its purity by identifying and measuring the presence of impurities. The principle involves vaporizing the sample and passing it through a chromatographic column with an inert carrier gas. Components separate based on their differential partitioning between the stationary phase within the column and the mobile gas phase, with each compound exhibiting a characteristic retention time. The area under each peak in the resulting chromatogram is proportional to the concentration of that component, allowing for precise quantification of the main compound and any impurities.
Commercial suppliers often provide purity specifications for this compound based on GC analysis. For instance, some batches of this compound have been reported to have a purity of greater than 99.0% as determined by GC tcichemicals.com. Other sources indicate an assay (GC) of ≥96.0% thermofisher.com or 99.0+% fishersci.ca. The high sensitivity and selectivity of GC, especially when coupled with mass spectrometry (GC-MS), make it an indispensable tool for quality control in the production of pyridine derivatives cdc.govtandfonline.comresearchgate.net. This method is capable of achieving high resolution and sensitivity, enabling the detection of impurities even at low concentrations cdc.gov.
Table 1: Purity Specifications of this compound by Gas Chromatography
| Source | Purity (GC) |
| Tokyo Chemical Industry | >99.0% |
| Thermo Scientific | ≥96.0% |
| TCI America | 99.0+% |
Elemental Analysis (EA)
Elemental Analysis, specifically CHN analysis, is a microanalytical technique used to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This method is fundamental for confirming the empirical formula and, by extension, the purity of a synthesized organic compound by comparing the experimentally determined elemental percentages with the theoretically calculated values. Any significant deviation from the theoretical composition can indicate the presence of impurities or an incorrect molecular structure.
For this compound, with the molecular formula C₁₇H₁₃N and a molecular weight of 231.298 g/mol fishersci.cafishersci.seuni.lu, the theoretical elemental composition can be calculated as follows:
Carbon (C): (17 × 12.011 g/mol ) / 231.298 g/mol × 100% ≈ 88.27%
Hydrogen (H): (13 × 1.008 g/mol ) / 231.298 g/mol × 100% ≈ 5.66%
Nitrogen (N): (1 × 14.007 g/mol ) / 231.298 g/mol × 100% ≈ 6.06%
Table 2: Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | 12.011 | 17 | 204.187 | 88.27 |
| Hydrogen | 1.008 | 13 | 13.104 | 5.66 |
| Nitrogen | 14.007 | 1 | 14.007 | 6.06 |
| Total | 231.298 | 100.00 |
These methodologies, GC and EA, collectively provide a comprehensive approach to purity assessment, ensuring the high quality and reliability of this compound for various applications.
Emerging Research Directions and Future Perspectives
Supramolecular Assemblies and Molecular Recognition Systems
Research into 2,6-Diphenylpyridine derivatives has revealed their significant potential in constructing sophisticated supramolecular assemblies and molecular recognition systems. N-crowned 4-(p-aminophenyl)-2,6-diphenylpyridines, for instance, have been synthesized and investigated as prospective hosts for both cationic and anionic guests. capes.gov.br, acs.org These ditopic probes possess two distinct coordination sites: the this compound moiety and an anilino group integrated with macrocycles of varying ring sizes, denticities, and secondary heteroatom types (e.g., oxygen and/or sulfur). capes.gov.br, acs.org
Binding studies with protons and various metal ions, including Cu²⁺, Zn²⁺, Hg²⁺, Fe³⁺, Pb²⁺, Ni²⁺, and Cd²⁺, have demonstrated that coordination at the pyridine (B92270) group induces notable shifts in the absorption bands, typically moving them to the visible region (around 440 nm). capes.gov.br, acs.org This phenomenon strengthens the pyridine's acceptor character. Conversely, binding at the anilino group does not result in such a visible band formation. capes.gov.br, acs.org The multifaceted coordination-induced effects observed in these systems enable differential anion sensing, where distinct patterns of absorption changes are generated in response to different anions like acetate, fluoride, and cyanide. capes.gov.br, acs.org
Furthermore, this compound has been incorporated into dicationic tweezer structures, which feature two acridinium (B8443388) moieties linked by a this compound spacer. These structures have been shown to self-assemble into entwined dimers in both acetonitrile (B52724) and water. researchgate.net In the context of metal-mediated supramolecular chemistry, platinum(II) complexes utilizing this compound as a tridentate ligand have demonstrated reversible transformations in response to acid-base stimuli. nih.gov This acid-induced cleavage of a C-Pt bond, followed by protonation and release of a phenyl ring, highlights the dynamic and responsive nature that this compound can impart to supramolecular architectures. nih.gov Luminescent cyclometalated gold(III) complexes derived from this compound also serve as building blocks for supramolecular assemblies and host-guest chemistry. grafiati.com For example, a cytotoxic gold(III) complex featuring a this compound pincer ligand has been designed to self-assemble into supramolecular polymers in acetonitrile. grafiati.com
Advanced Materials Science Applications beyond OLEDs (e.g., Polymer Matrices, Molecular Frameworks)
Beyond its well-known applications in organic light-emitting diodes (OLEDs), this compound is being explored for its utility in a broader range of advanced materials. The inherent stability and rigidity conferred by its chemical structure make it a valuable component in the design of molecular frameworks and other functional materials. ontosight.ai
In the realm of polymer science, this compound derivatives have emerged as effective fluorescent sensors for monitoring photopolymerization processes. mdpi.com, nih.gov Specifically, they have been used as molecular fluorescent probes to track the free-radical photopolymerization of acrylate (B77674) monomers. mdpi.com, nih.gov During this process, changes in solvent polarity and a dramatic increase in viscosity occur as the liquid monomer transitions into a solid polymer. mdpi.com, nih.gov Fluorescent molecular sensors based on this compound can respond to these changes by altering their fluorescence spectra, making them suitable for real-time monitoring of curing processes in polymer matrices. mdpi.com, researchgate.net The effect of substituents on the this compound framework significantly influences the sensor's sensitivity to these environmental changes. mdpi.com, nih.gov
Moreover, the dianionic this compound ligand (DPP) has been investigated in the synthesis of hypercoordinate silicon pincer complexes. charlotte.edu While these complexes are studied for potential use in organic electronic devices, including as electron transport layers (ETLs) in OLEDs, the broader implications extend to the development of new materials with enhanced properties. charlotte.edu The incorporation of pincer ligands like this compound in such complexes offers benefits such as high thermochemical stability, tunability of electronic and optical properties, and the ability to form uniform thin films, which are crucial for various advanced material applications. charlotte.edu The resulting Si(DPP)₂ structure bears resemblance to the spiro-silabifluorene motif, a structure known for its high hole mobility and utility in hole-transport materials. charlotte.edu Furthermore, this compound derivatives are explored as building blocks in organic synthesis for the creation of more complex organic molecules, indicating their foundational role in developing new materials.
Exploration of Green Chemistry Principles in Synthesis
The synthesis of this compound and its derivatives is increasingly being approached through the lens of green chemistry, aiming for more environmentally benign and sustainable methodologies. Significant advancements have been made in developing efficient, one-pot, three-component reactions for synthesizing 2,4,6-triarylpyridines, a class that includes this compound derivatives. tandfonline.com, researchgate.net
These green synthetic protocols often utilize heterogeneous catalysts, such as ZSM-5 or silica (B1680970) gel-supported polyphosphoric acid (PPA-SiO₂), under solvent-free conditions. tandfonline.com, researchgate.net The use of such catalysts offers several advantages:
Milder Reaction Conditions: Reactions can proceed under less harsh conditions, reducing energy consumption and the need for specialized equipment. tandfonline.com, researchgate.net
Easy Workup: The heterogeneous nature of the catalysts simplifies product isolation, as the catalyst can be readily separated by filtration. tandfonline.com, researchgate.net
High Yields: These methods often result in high yields of the desired pyridine derivatives. tandfonline.com, researchgate.net
Catalyst Recyclability and Reusability: Catalysts like ZSM-5 and PPA-SiO₂ can be recovered and reused for multiple reaction cycles without significant loss of catalytic activity, thereby reducing waste and cost. tandfonline.com, researchgate.net
For example, the synthesis of 2,4,6-triarylpyridines can involve the reaction of substituted benzaldehydes, acetophenones, and ammonium (B1175870) acetate, with ZSM-5 acting as an efficient and reusable catalyst. tandfonline.com Similarly, silica gel-supported polyphosphoric acid has demonstrated high catalytic activity for these one-pot reactions under solvent-free conditions, providing a simple procedure with short reaction times. researchgate.net Another green approach involves HOTf-catalyzed synthesis of various pyridine derivatives, including this compound derivatives, under solvent-free conditions. rsc.org These efforts underscore a growing commitment to developing sustainable synthetic routes for this compound and related compounds.
Development of Next-Generation Sensor Platforms
The photophysical properties of this compound and its derivatives make them excellent candidates for the development of next-generation sensor platforms. Their strong luminescence properties are particularly advantageous in this field. smolecule.com
Metal Ion Sensing: this compound derivatives are utilized in the development of chemosensors for detecting various metal ions. For instance, they have been shown to detect metal ions such as silver (Ag⁺) with high selectivity, exhibiting a significant "turn-on" fluorescent response in aqueous media. smolecule.com, researchgate.net Other derivatives have demonstrated sensitivity to trace amounts of Hg²⁺, Hg₂²⁺, Sb³⁺, Bi³⁺, Fe²⁺, and Fe³⁺ ions, making them applicable for determining ion concentrations in diverse media like wastewater, food products, and contaminated soils. pk.edu.pl
Photopolymerization Monitoring: A significant application area is their use as fluorescent sensors to monitor free-radical and cationic photopolymerization processes in real-time. , mdpi.com, nih.gov, cncb.ac.cn, nih.gov By incorporating electron-donating or electron-withdrawing substituents into the this compound chromophore, researchers have designed molecular probes that respond to changes in polarity and viscosity during polymerization. mdpi.com, nih.gov, mdpi.com, cncb.ac.cn For example, 2,6-bis(4-methylsulphanylphenyl)pyridine (PT-SCH₃), with an electron-donating substituent, exhibits a positive solvatochromic effect and slight shifts in its fluorescence spectrum during free-radical polymerization, allowing monitoring via fluorescence intensity ratios. mdpi.com, nih.gov, cncb.ac.cn
pH and Proton Sensing: this compound-based fluorophores exhibit proton-sensitive fluorescence. Depending on the specific derivative, they can enable ratiometric emission signaling of protons, proton-induced fluorescence quenching, or even proton-induced ON-OFF-ON switching of emission. researchgate.net
Biological and Anion Sensing: Beyond chemical detection, this compound derivatives are being explored as fluorescent molecular sensors for biochemical applications, including imaging living lung cancer cells. pk.edu.pl Furthermore, N-crowned 4-(p-aminophenyl)-2,6-diphenylpyridines, acting as ditopic probes, have been studied for their ability to signal both cationic and anionic guests, demonstrating potential for differential anion sensing through distinct absorption changes. capes.gov.br, acs.org New osmium-containing cyclometalated materials, including those with this compound complexes, are also being investigated for their potential in developing innovative chemical sensors and biosensors. mdpi.com
Integrative Computational-Experimental Approaches for Mechanistic Understanding
The complexity of this compound's interactions and properties necessitates the integration of computational and experimental approaches to achieve a comprehensive mechanistic understanding. This combined methodology allows researchers to predict, explain, and optimize the behavior of these compounds.
Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in mapping frontier molecular orbitals (HOMO-LUMO) to predict charge-transfer behavior and elucidate photophysical properties. researchgate.net, acs.org, hku.hk For instance, TD-DFT calculations have been used to confirm large intramolecular charge transfer (ICT) in certain this compound-based fluorophores, with experimental validation through X-ray crystallographic analysis. researchgate.net
Integrative studies have been crucial in understanding the electrochemical and photophysical characteristics of cyclometalated complexes involving this compound as a ligand. For luminescent cyclometalated alkynylgold(III) complexes, DFT and TD-DFT calculations have been performed to verify and elucidate experimental electrochemical and photophysical results, providing insights into ligand-centered oxidation and reduction processes. hku.hk Similarly, for iridium cyclometalated complexes containing the tridentate this compound ligand, preliminary DFT calculations have been conducted to understand their photophysical properties and axial symmetry. acs.org
Computational methods also help rationalize reaction mechanisms, such as C-H activation processes in platinum complexes derived from this compound. DFT calculations have been used to explain isomerizations of monocyclometalated intermediates and the need for HCl ionization in subsequent cyclometalation steps. acs.org Furthermore, DFT calculations have been applied to 3,5-dimethyl-2,6-diphenylpyridine and its derivatives to analyze global reactivity descriptors (e.g., ionization potential, electron affinity, electronegativity, chemical potential, chemical hardness, softness, and electrophilicity index), molecular electrostatic potential surfaces, and nonlinear optical parameters. niscpr.res.in The energy gap values (E_LUMO - E_HOMO) obtained from these calculations provide insights into the chemical stability of these compounds, with smaller gaps suggesting potential for optoelectronic applications. niscpr.res.in
This integrative approach, combining rigorous experimental characterization with advanced computational modeling, is vital for unraveling the intricate details of this compound's behavior, guiding the rational design of new derivatives, and predicting their performance in emerging applications.
Q & A
Q. What are the optimized synthetic routes for 2,6-diphenylpyridine, and how can purity be validated?
The compound can be synthesized via cyclization of the dioxime derived from 1,3-dibenzoylpropane, achieving yields up to 97.5% . For purity validation, use techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess purity. Derivatives with substituents (e.g., nitro, methoxy, or aryl groups) can be synthesized via Kröhnke pyridine synthesis under microwave irradiation, with yields ranging from 30–60% .
Q. How can the partition coefficient (log P) of this compound be experimentally determined?
The log P value (4.9) can be measured using the 1-octanol/water partitioning method via reverse-phase HPLC, as standardized in JIS Z 7260-117:2006 . Calibrate the system with reference compounds (e.g., phenanthrene, fluoranthene) to ensure accuracy.
Q. What spectroscopic techniques are suitable for characterizing this compound derivatives?
Ultraviolet-visible (UV-Vis) spectroscopy identifies charge-transfer bands (e.g., at 340 nm for intramolecular transitions) . Fluorescence spectroscopy monitors photopolymerization processes by tracking emission changes in derivatives (e.g., PT-SCH3) . NMR and mass spectrometry (MS) confirm molecular structure and substituent effects .
Q. How is the crystal structure of this compound resolved?
Single-crystal X-ray diffraction (SC-XRD) reveals orthorhombic symmetry (space group Pna21) with lattice parameters a = 16.1368 Å, b = 12.5371 Å, and c = 6.2969 Å . Data collection at 120 K minimizes thermal motion artifacts, and refinement using SADABS ensures accuracy (R-factor = 0.055) .
Q. What are the basic applications of this compound in coordination chemistry?
It acts as a tridentate [C^N^C]²⁻ ligand in cyclometallated platinum(II) complexes (e.g., [(C^N^C)Pt(DMSO)]), where coordination stabilizes the metal center and modulates cytotoxicity . Basic studies focus on synthesizing mono-/dinuclear complexes and comparing their stability with alternative ligands .
Advanced Research Questions
Q. How do substituents on this compound influence its efficacy in fluorescent sensors?
Electron-donating groups (e.g., -SCH₃) enhance solvatochromism, shifting emission maxima in polar solvents . Ditopic derivatives with macrocyclic crowns (e.g., aza-oxa-thia-crowned systems) enable selective cation (Cu²⁺, Hg²⁺) and anion (F⁻, CN⁻) sensing via coordination-induced charge-transfer band shifts (440 nm) . Optimize substituent placement using density functional theory (DFT) to predict electronic effects .
Q. What methodologies resolve contradictions in metal-ligand reactivity for this compound-based complexes?
Osmiophilic ligands with phenoxy substituents stabilize osmium(II) dihydrogen adducts, while unmodified ligands favor osmium(IV) species due to bite-angle differences . Contrast reactivity using kinetic studies (e.g., C–H activation rates with IrH₅(PiPr₃)₂) and X-ray absorption spectroscopy (XAS) to probe metal oxidation states .
Q. How can this compound derivatives be tailored for biological activity?
Introduce herbicidal motifs (e.g., 2-phenylpyridine ketone) via biogenic pathways in Cajanus cajan seeds under salicylic acid treatment . Evaluate bioactivity using in vitro assays (e.g., cytotoxicity against cancer cells for platinum(II) complexes or antibacterial screening for furan derivatives ).
Q. What advanced strategies improve photophysical properties of iridium(III) complexes using this compound?
Modify ligand bite angles via oxygen insertion (e.g., 2-phenoxy-6-phenylpyridine) to enhance radiative decay rates . Compare emission quantum yields and lifetimes of modified vs. unmodified ligands using time-resolved fluorescence spectroscopy .
Q. How do steric and electronic effects in derivatives impact catalytic applications?
Bulky substituents (e.g., naphthyl groups) hinder reductive elimination in gold(III) complexes, while electron-withdrawing groups (e.g., -CN) stabilize transition states in cross-coupling reactions . Screen catalytic efficiency using kinetic profiling and DFT-based transition-state modeling .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate spectroscopic results (e.g., UV-Vis vs. NMR) to resolve discrepancies in substituent effects .
- Experimental Design : Use controlled doping experiments (e.g., Hg²⁺ titration) to isolate coordination-site-specific responses in ditopic sensors .
- Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times and improve yields for Kröhnke-derived pyridines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
